Beta-Cortol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUNPBUZDTHJI-ZFOKFBPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289060 | |
| Record name | Beta-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
667-65-2 | |
| Record name | β-Cortol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cortol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-58792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beta-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-CORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5O9P9J39F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Pathway of Beta-Cortol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cortol (5β-pregnane-3α,11β,17α,20β,21-pentol) is an endogenous steroid and a significant downstream metabolite of cortisol. Its formation and excretion provide valuable insights into the intricate pathways of glucocorticoid metabolism. Understanding the metabolic fate of cortisol, including the production of this compound, is crucial for researchers in endocrinology, drug development professionals studying steroid-based therapeutics, and scientists investigating the pathophysiology of various metabolic and endocrine disorders. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including the enzymes involved, quantitative data on its formation and excretion, and detailed experimental protocols for its analysis.
The Core Metabolic Pathway
The biosynthesis of this compound from cortisol is a two-step enzymatic process primarily occurring in the liver. This pathway involves the reduction of the A-ring of the steroid nucleus followed by the reduction of the C-20 ketone.
-
Formation of 5β-Tetrahydrocortisol (5β-THF): The initial step in the conversion of cortisol to this compound is the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring. This reaction is catalyzed by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1). This enzyme stereospecifically introduces a hydrogen atom at the 5β position, resulting in a cis-fusion of the A and B rings and the formation of 5β-dihydrocortisol, which is then further reduced to 5β-tetrahydrocortisol.
-
Conversion to this compound: The intermediate, 5β-tetrahydrocortisol, undergoes a final reduction at the C-20 ketone. This reaction is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSD) , which converts the ketone group to a hydroxyl group, yielding this compound.
The overall metabolic pathway can be visualized as follows:
Beta-Cortol structure and chemical properties
An In-depth Technical Guide to Beta-Cortol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a significant endogenous steroid and a terminal metabolite of the glucocorticoid hormone, cortisol.[1][2] As a biologically inactive product of cortisol breakdown, its quantification in biological fluids, primarily urine, serves as a crucial biomarker for assessing adrenal function and overall cortisol production.[1] Altered levels of this compound have been associated with various metabolic conditions, making it a molecule of interest in endocrinology and metabolic disease research. This document provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound, systematically named (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol, is a C21 steroid characterized by a pregnane skeleton.[3] It is one of the stereoisomers of cortol, differing in the configuration at the C-20 position.[4][5]
Physicochemical and Computed Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are critical for the development of analytical methods, formulation studies, and understanding its behavior in biological systems.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 667-65-2 | [3] |
| IUPAC Name | (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | [3] |
| Synonyms | 5β-Pregnane-3α,11β,17,20R,21-pentol, 20β-Cortol, NSC-58792 | [1][3] |
| Molecular Properties | ||
| Molecular Formula | C21H36O5 | [3] |
| Molecular Weight | 368.5 g/mol | [3] |
| Monoisotopic Mass | 368.25627424 Da | [3] |
| Physicochemical Data | ||
| Physical Description | White to off-white solid | [2][6] |
| Melting Point | >228°C (decomposes) | [2] |
| Boiling Point (Predicted) | 564.5 ± 50.0 °C | [2] |
| pKa (Predicted) | 14.06 ± 0.70 | [7] |
| XLogP3-AA (Computed) | 2.1 | [3] |
| Solubility | ||
| DMSO | 100 mg/mL (271.36 mM) (requires sonication) | [6][8] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Pyridine | Soluble | [1] |
| Computed Descriptors | ||
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [7] |
| Topological Polar Surface Area | 101 Ų | [3] |
Biological Significance and Metabolism
This compound is a downstream metabolite of cortisol, the primary glucocorticoid in humans responsible for regulating a wide range of physiological processes including metabolism, immune response, and stress.[2][9] The metabolic conversion of cortisol to this compound renders it biologically inactive, a crucial step in the clearance and regulation of glucocorticoid activity.[10]
Metabolic Pathway of Cortisol to this compound
The formation of this compound occurs primarily in the liver through a multi-step enzymatic process. The pathway involves the reduction of the A-ring of the steroid nucleus, followed by the reduction of a ketone group at C-20.[1]
-
Cortisol to Tetrahydrocortisol (THF): The initial step involves the reduction of the double bond at C4-C5 and the ketone at C3 of cortisol. This is catalyzed by 5β-reductase and 3α-hydroxysteroid dehydrogenase, respectively, yielding 5β-tetrahydrocortisol.
-
Tetrahydrocortisol to this compound: Subsequently, the C-20 ketone of 5β-tetrahydrocortisol is reduced by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to produce this compound.[1]
Urinary excretion of this compound, often after conjugation with glucuronic acid, is used as an index of cortisol secretion rates.[1][4] Elevated levels have been associated with metabolic syndrome in obese individuals.[1]
Experimental Protocols
The analysis of this compound is predominantly performed on urine samples and is essential for clinical diagnostics and research. The standard analytical approach involves sample preparation to deconjugate and isolate the steroid, followed by instrumental analysis.
Protocol: Quantification of Urinary this compound by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[11]
1. Sample Preparation:
- Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase enzyme.[11] Incubate the mixture (e.g., at 37°C for 2-4 hours) to cleave the glucuronide conjugates, liberating free this compound.
- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove interfering substances. Elute the steroids, including this compound, with a more polar solvent like methanol or acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis (LC-MS/MS):
- Chromatography: Perform separation on a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size).[11] Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile. The gradient allows for the effective separation of this compound from its isomers and other endogenous steroids.
- Mass Spectrometry: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11] Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and accurate quantification. An internal standard (e.g., a deuterated analog of this compound) should be used to correct for matrix effects and variations in sample processing.
3. Data Analysis:
- Construct a calibration curve using standards of known this compound concentrations.
- Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
node [
shape=rectangle,
style="filled",
fontname="Arial",
fontsize=10,
width=2.5,
height=0.9
];
edge [
color="#202124",
arrowhead=normal,
minlen=2
];
// Nodes
start [label="Urine Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase)", fillcolor="#FBBC05", fontcolor="#202124"];
spe [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#FBBC05", fontcolor="#202124"];
evap [label="Evaporation & Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"];
lcms [label="LC-MS/MS Analysis\n(ESI+, MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
data [label="Data Processing &\nQuantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> hydrolysis;
hydrolysis -> spe;
spe -> evap;
evap -> lcms;
lcms -> data;
}
Conclusion
This compound is a key metabolite in the catabolism of cortisol. Its structure and chemical properties are well-defined, enabling the development of robust analytical methods for its detection. The quantification of this compound provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall glucocorticoid status. Continued research into the profile of cortisol metabolites, including this compound, is crucial for advancing the diagnosis and understanding of metabolic and endocrine disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 667-65-2 [chemicalbook.com]
- 3. This compound | C21H36O5 | CID 246164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortol | C21H36O5 | CID 246873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [guidechem.com]
- 8. glpbio.com [glpbio.com]
- 9. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Beta-Cortol in Steroid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cortol (5β-pregnane-3α,11β,17α,20β,21-pentol) is an endogenous steroid hormone and a downstream metabolite of cortisol.[1][2] Its primary role, as currently understood in the scientific community, is that of a biomarker reflecting cortisol production and metabolism.[1] Elevated urinary levels of this compound have been associated with metabolic syndrome in obese individuals, suggesting a potential link to metabolic dysregulation.[1] This technical guide provides a comprehensive overview of the known biological aspects of this compound, focusing on its metabolic pathway, its utility as a biomarker, and the analytical methods for its detection and quantification. While its direct biological functions remain an area of ongoing investigation, this guide consolidates the current knowledge to support further research and drug development efforts.
Core Concepts: Metabolism and Biological Significance
This compound is not a primary steroid hormone but rather a product of cortisol catabolism. Its formation occurs predominantly in the liver. The metabolic pathway involves the reduction of cortisol to 5β-tetrahydrocortisol, which is then further metabolized by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to yield this compound.[1][3]
The primary significance of this compound in a clinical and research context lies in its status as a urinary biomarker. The quantification of this compound, alongside other cortisol metabolites, provides a more comprehensive assessment of adrenocortical activity than measuring cortisol alone.[4] This "steroid metabolome" approach can offer insights into the pathophysiology of various endocrine and metabolic disorders.[5]
Signaling Pathways and Metabolic Relationships
The metabolic cascade leading to this compound is an integral part of the overall glucocorticoid metabolism pathway. Understanding this pathway is crucial for interpreting the significance of this compound levels.
Quantitative Data on this compound
Quantitative analysis of this compound is typically performed on urine samples. The following table summarizes representative data on urinary this compound levels. It is important to note that reference ranges can vary significantly based on the analytical method, population, and collection protocol (e.g., 24-hour vs. spot urine).
| Parameter | Value | Analytical Method | Population | Reference |
| Limit of Detection (LOD) | 0.01 ng/mL | LC-MS/MS | N/A | [6] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | LC-MS/MS | N/A | [6] |
| Intra-day Precision (CV%) | 1.4 - 9.2% | LC-MS/MS | N/A | [6] |
| Inter-day Precision (CV%) | 3.6 - 10.4% | LC-MS/MS | N/A | [6] |
| Extraction Recovery | 65 - 95% | LC-MS/MS | N/A | [6] |
Experimental Protocols
The analysis of this compound is most commonly achieved through urinary steroid profiling by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Experimental Workflow for Urinary Steroid Profiling
A typical workflow for the analysis of urinary this compound and other steroid metabolites involves sample preparation, instrumental analysis, and data processing.
Detailed Methodology: GC-MS Analysis of Urinary Steroids
This protocol is a generalized representation based on established methods for urinary steroid profiling.[7][8]
-
Sample Preparation:
-
To a 2 mL aliquot of a 24-hour urine collection, add an internal standard mixture.
-
Perform enzymatic hydrolysis of steroid glucuronides and sulfates using a preparation of β-glucuronidase and sulfatase from Helix pomatia at 37°C for 2-4 hours.
-
Extract the deconjugated steroids using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the steroids from the SPE cartridge with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add methoxyamine hydrochloride in pyridine to form methyloxime derivatives of the keto-groups. Incubate at 60°C for 1 hour.
-
Evaporate the pyridine and add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to form trimethylsilyl ethers of the hydroxyl groups. Incubate at 100°C for 1.5 hours.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1 or equivalent).
-
Employ a temperature gradient program to separate the steroid derivatives.
-
Detect the eluted compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Identify this compound and other steroids based on their retention times and mass spectra compared to authentic standards.
-
Detailed Methodology: LC-MS/MS Analysis of Urinary Steroids
This protocol is a generalized representation based on established methods for urinary steroid analysis.[6][9]
-
Sample Preparation:
-
To a 1 mL aliquot of urine, add an internal standard mixture.
-
Perform enzymatic hydrolysis as described for the GC-MS protocol.
-
Perform solid-phase extraction using a mixed-mode or reversed-phase cartridge to clean up the sample and concentrate the analytes.
-
Elute the steroids and evaporate the eluate to dryness.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the steroids using a C18 reversed-phase column with a gradient elution program (e.g., water and acetonitrile with formic acid).
-
Detect and quantify this compound and other metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Biological Function of this compound: Current Understanding and Future Directions
Currently, there is a notable lack of direct evidence elucidating a specific biological function for this compound. It is primarily considered a terminal metabolite of cortisol destined for excretion. However, its association with metabolic syndrome warrants further investigation into its potential, albeit likely subtle, biological activities.[1]
Receptor Binding and Cellular Effects: To date, no studies have reported the binding affinity of this compound for the glucocorticoid receptor (GR) or the mineralocorticoid receptor (MR). Similarly, there is a paucity of research on the direct effects of this compound on various cell lines to assess potential downstream signaling or gene expression changes.
Potential Role in Metabolic Syndrome: The observation of elevated urinary this compound in individuals with metabolic syndrome is an important clinical finding.[1] This could simply reflect increased cortisol production and turnover in these individuals.[10] However, it is also plausible that this compound itself, or the metabolic pathways leading to its formation, may play a role in the pathophysiology of this condition.[11] Further research is needed to distinguish between this compound as a passive biomarker and a potential active contributor to metabolic dysregulation.
Future Research: The following are key areas for future investigation to clarify the biological function of this compound:
-
Receptor Binding Assays: Determine the binding affinity of this compound for GR, MR, and other steroid hormone receptors.
-
In Vitro Studies: Investigate the effects of this compound on various cell lines (e.g., hepatocytes, adipocytes, immune cells) to assess its impact on gene expression, cell proliferation, and metabolic function.
-
Enzyme Kinetics: Characterize the kinetics of the enzymes involved in this compound synthesis, particularly 20β-HSD, in different physiological and pathological states.
-
Clinical Studies: Conduct large-scale clinical studies to further elucidate the relationship between urinary this compound levels, metabolic syndrome, and other endocrine disorders.
Conclusion
This compound is a significant metabolite in the cortisol catabolic pathway, and its measurement in urine serves as a valuable biomarker for assessing adrenocortical function. While its direct biological activity is yet to be fully characterized, its association with metabolic syndrome suggests a potential role in metabolic health and disease. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately quantify this compound and further explore its biological significance. Future investigations into the receptor interactions and cellular effects of this compound are crucial to transition its role from a mere biomarker to a potentially active participant in steroid hormone physiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0005821) [hmdb.ca]
- 3. Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. The role of glucocorticoid action in the pathophysiology of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Cortol: An Endogenous Metabolite of Cortisol - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-cortol is a significant endogenous metabolite of cortisol, the primary glucocorticoid in humans.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biochemical origins, physiological relevance as a biomarker, and analytical methodologies for its quantification. While the direct biological activities of this compound remain an area for further investigation, its measurement in biological matrices, particularly urine, offers valuable insights into cortisol metabolism and adrenal function. This document details the metabolic pathway from cortisol to this compound, presents quantitative data on its excretion, and provides in-depth experimental protocols for its analysis, serving as a critical resource for researchers in endocrinology, clinical chemistry, and drug development.
Introduction
Cortisol, a steroid hormone synthesized in the adrenal cortex, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1][2] The biological effects of cortisol are terminated by its metabolism into various inactive compounds that are subsequently excreted. This compound (5β-pregnane-3α,11β,17α,20β,21-pentol) is one such metabolite, formed through the reduction of cortisol.[4] The quantification of this compound and other cortisol metabolites in urine provides a non-invasive tool to assess the overall activity of the hypothalamic-pituitary-adrenal (HPA) axis and to investigate disorders of cortisol metabolism.
Biochemical Pathway of this compound Formation
The conversion of cortisol to this compound involves a multi-step enzymatic process primarily occurring in the liver. The key enzymes and intermediate steps are outlined below.
The metabolic journey from cortisol to this compound begins with the reduction of the A-ring of the cortisol molecule. This process is catalyzed by 5β-reductase, which converts cortisol to 5β-dihydrocortisol. Subsequently, the 3-keto group is reduced by 3α-hydroxysteroid dehydrogenase to yield tetrahydrocortisol (THF). Finally, the C-20 carbonyl group of 5β-tetrahydrocortisol is reduced by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to form this compound.[4]
Figure 1. Metabolic pathway of cortisol to this compound.
Physiological Significance and Clinical Relevance
Currently, there is a notable lack of direct evidence detailing the specific physiological roles, receptor binding affinities, or downstream signaling pathways of this compound itself. It is widely considered to be a biologically inactive metabolite of cortisol.
The primary significance of this compound lies in its utility as a biomarker for assessing cortisol production and metabolism.[4] Urinary levels of this compound, often measured as part of a comprehensive steroid profile, can provide valuable information in the diagnosis and monitoring of various adrenal disorders, such as Cushing's syndrome and adrenal insufficiency.[5][6] For instance, alterations in the excretion of this compound and other cortisol metabolites can reflect changes in the activity of the enzymes involved in steroid metabolism.
Quantitative Data on this compound Excretion
The urinary excretion of this compound can vary based on factors such as age and sex. The following tables summarize representative quantitative data from scientific literature.
| Population | Mean Excretion (μ g/24h ) | Notes |
| Healthy Males | ~150 - 450 | Excretion is generally higher in males. |
| Healthy Females | ~100 - 300 | Excretion is generally lower in females. |
| Table 1: Representative Urinary this compound Excretion in Healthy Adults. |
| Condition | Observation |
| Adrenal Hyperfunction | Increased excretion of this compound and other cortisol metabolites. |
| Adrenal Insufficiency | Decreased excretion of this compound and other cortisol metabolites.[5] |
| ACTH Stimulation | Increased excretion of cortisol metabolites, including this compound, is expected in individuals with a normal adrenal response.[7][8] |
| Table 2: this compound Excretion in Pathophysiological States. |
Experimental Protocols
The accurate quantification of this compound in biological fluids, primarily urine, is essential for its clinical and research applications. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common analytical techniques employed.
Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established method for the comprehensive analysis of urinary steroid metabolites.
Figure 2. General workflow for GC-MS analysis of urinary steroids.
5.1.1. Sample Preparation
-
Enzymatic Hydrolysis: To measure the total (free and conjugated) steroid fraction, enzymatic hydrolysis is performed to cleave glucuronide and sulfate conjugates.
-
To 1-2 mL of urine, add an internal standard solution.
-
Add acetate buffer (pH 4.6) and a solution containing β-glucuronidase and sulfatase from Helix pomatia.
-
Incubate the mixture at 55°C for 2-3 hours.[9]
-
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE to extract and concentrate the steroids.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol.[9]
-
-
Derivatization: Steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.
-
Evaporate the methanolic eluate to dryness under a stream of nitrogen.
-
Add methoxyamine hydrochloride in pyridine and incubate at 60-80°C for 1 hour to form methyloximes of keto-groups.[9]
-
Evaporate the pyridine and add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and incubate at 100°C for 2 hours to form trimethylsilyl ethers of hydroxyl groups.
-
5.1.2. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is used to separate the different steroid metabolites. A typical program starts at a lower temperature and ramps up to a final temperature.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.[10]
Urinary Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of steroid hormones and their metabolites, often with simpler sample preparation compared to GC-MS.
5.2.1. Sample Preparation
-
Enzymatic Hydrolysis (optional but recommended for total metabolite concentration): Follow the same procedure as described for GC-MS (Section 5.1.1).
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
5.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A reversed-phase C18 column is typically used for the separation of steroid metabolites.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
| Parameter | Typical Value/Condition |
| LC Column | C18, e.g., 2.1 x 100 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Table 3: Typical LC-MS/MS Parameters for this compound Analysis. |
Future Directions
The biological role of this compound remains a significant knowledge gap. Future research should aim to elucidate whether this compound possesses any intrinsic glucocorticoid, mineralocorticoid, or other biological activity.[13][14] Studies investigating the binding of this compound to steroid receptors and its effects on downstream signaling pathways would be of particular interest. A more complete understanding of the physiological relevance of this compound will enhance its utility as a biomarker and may reveal novel aspects of steroid hormone action and metabolism.
Conclusion
This compound is a key endogenous metabolite of cortisol, and its quantification in urine provides a valuable window into the activity of the HPA axis and cortisol metabolism. While its own biological functions are yet to be determined, its role as a biomarker is well-established. The analytical methods detailed in this guide, particularly GC-MS and LC-MS/MS, provide the necessary tools for researchers and clinicians to accurately measure this compound and other steroid metabolites, thereby advancing our understanding of endocrine function in health and disease. Further investigation into the potential bioactivity of this compound is warranted and represents an exciting avenue for future research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 667-65-2 [chemicalbook.com]
- 3. This compound | C21H36O5 | CID 246164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Adrenal insufficiency – recognition and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions [frontiersin.org]
- 8. The rapid release of corticosterone from the adrenal induced by ACTH is mediated by nitric oxide acting by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. chromsystems.com [chromsystems.com]
- 12. Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of mineralocorticoid activity by the beta-isoform of the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. When is cortisol a mineralocorticoid? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 5β-Tetrahydrocortisol to Beta-Cortol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of beta-cortol from 5β-tetrahydrocortisol represents a significant pathway in the catabolism of cortisol. This conversion is catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD), primarily in the liver. The resulting metabolite, this compound, along with its precursor, serves as a crucial biomarker in urine for assessing cortisol production and overall adrenal function. Dysregulation in this metabolic pathway has been associated with various metabolic disorders, making it a person of interest in clinical and pharmaceutical research. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the enzymatic kinetics, detailed experimental protocols for its quantification, and visual representations of the metabolic and experimental workflows.
Introduction
Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism to be rendered inactive and excreted. A key metabolic route involves the reduction of cortisol to 5β-tetrahydrocortisol (5β-THF), which is further metabolized to this compound. This final step is a stereospecific reduction of the C20-keto group of 5β-THF, yielding the 20β-hydroxy metabolite, this compound. The enzyme responsible for this transformation is 20β-hydroxysteroid dehydrogenase (20β-HSD), a member of the aldo-keto reductase (AKR) superfamily.
The quantification of urinary this compound and 5β-THF provides a non-invasive window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and peripheral cortisol metabolism. Altered levels of these metabolites have been observed in conditions such as obesity, metabolic syndrome, and polycystic ovary syndrome (PCOS), highlighting the clinical relevance of this metabolic pathway. This guide will delve into the core technical aspects of the biosynthesis and analysis of this compound.
The Biosynthetic Pathway
The conversion of 5β-tetrahydrocortisol to this compound is a single-step enzymatic reaction.
-
Substrate: 5β-pregnane-3α,11β,17α,21-tetrol-20-one (5β-tetrahydrocortisol)
-
Enzyme: 20β-hydroxysteroid dehydrogenase (20β-HSD)
-
Product: 5β-pregnane-3α,11β,17α,20β,21-pentol (this compound)
-
Cofactor: NADPH or NADH, depending on the specific isoform and reaction direction.
-
Location: Primarily in the liver.
Figure 1: Biosynthetic pathway of this compound from Cortisol.
Enzyme Kinetics of 20β-Hydroxysteroid Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | Optimal pH (Reductive) | Reference |
| Butyricicoccus desmolans | Cortisol | 0.80 | 9.0 | |
| Bifidobacterium adolescentis | Cortisol | 24.07 | 5.0 |
Note: The provided Km values are for cortisol, the precursor to 5β-tetrahydrocortisol. The affinity of the enzyme for 5β-tetrahydrocortisol may vary. The optimal pH for the reductive reaction (ketone to hydroxyl) is presented.
Experimental Protocols for Quantification
The analysis of this compound and 5β-tetrahydrocortisol is typically performed on a 24-hour urine collection to provide a comprehensive assessment of daily production. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Figure 2: General workflow for urinary steroid analysis.
Sample Collection and Preparation
-
Urine Collection: Collect a complete 24-hour urine specimen without preservatives. Record the total volume.
-
Aliquoting and Storage: Mix the 24-hour collection well and transfer a 10-20 mL aliquot to a polypropylene tube. Store at -20°C or lower until analysis.
-
Internal Standard Spiking: Thaw the urine sample and vortex to mix. Spike the sample with an appropriate internal standard (e.g., deuterated analogs of the analytes) to correct for extraction losses and matrix effects.
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) steroid levels, enzymatic hydrolysis is required to cleave the glucuronide and sulfate moieties.
-
Add β-glucuronidase/arylsulfatase from Helix pomatia to the urine sample.
-
Incubate at a specified temperature (e.g., 55°C) for a defined period (e.g., 2-4 hours).
-
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a common and efficient method for sample cleanup and concentration.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with an organic solvent like methanol or ethyl acetate.
-
-
Liquid-Liquid Extraction (LLE): An alternative to SPE.
-
Extract the hydrolyzed urine with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer containing the steroids.
-
Repeat the extraction for better recovery.
-
-
-
Solvent Evaporation: Evaporate the eluate from SPE or the organic phase from LLE to dryness under a gentle stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high chromatographic resolution and is a well-established method for steroid profiling.
-
Derivatization: Steroids are not sufficiently volatile for GC analysis and require derivatization.
-
Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA).
-
This two-step process first forms methyloxime derivatives of the keto groups, followed by trimethylsilyl (TMS) ether formation from the hydroxyl groups.
-
Incubate at a specific temperature (e.g., 60°C) to ensure complete reaction.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Oven Temperature Program: Employ a temperature gradient to separate the different steroid metabolites. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Helium is commonly used.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.
-
-
-
Quantification:
-
Generate a calibration curve using certified reference materials of this compound and 5β-tetrahydrocortisol.
-
Calculate the concentration of the analytes in the urine sample based on the peak area ratios of the analyte to the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS as derivatization is often not necessary.
-
Sample Reconstitution: Reconstitute the dried extract from the SPE or LLE step in a mobile phase-compatible solvent (e.g., a mixture of methanol and water).
-
LC-MS/MS Analysis:
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C18) is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is typically used, often in positive ion mode for these steroids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of this compound and 5β-tetrahydrocortisol.
-
Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Data Presentation
The quantitative results from the analysis of this compound and 5β-tetrahydrocortisol should be presented in a clear and structured format.
| Analyte | Mean Concentration (µ g/24h ) | Standard Deviation | Range (µ g/24h ) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 5β-Tetrahydrocortisol | [Insert Value] | [InsertValue] | [Insert Value] |
Note: The actual concentration ranges can vary significantly based on age, sex, and physiological state. The above table is a template for data presentation.
Conclusion
The biosynthesis of this compound from 5β-tetrahydrocortisol is a key step in the metabolic clearance of cortisol. The accurate quantification of these metabolites in urine provides valuable information for researchers, clinicians, and drug development professionals in understanding adrenal function and its role in various disease states. The detailed experimental protocols provided in this guide, utilizing either GC-MS or LC-MS/MS, offer robust and reliable methods for the analysis of these important biomarkers. Further research into the kinetic properties of the human 20β-hydroxysteroid dehydrogenase will provide a more complete understanding of this metabolic pathway.
The Role of 20β-Hydroxysteroid Dehydrogenase in the Formation of Beta-Cortol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the enzymatic role of 20β-hydroxysteroid dehydrogenase (20β-HSD) in the metabolic pathway leading to the formation of Beta-Cortol. This compound is a significant downstream metabolite of cortisol, and its synthesis is a key indicator of specific steroid metabolism pathways. This document details the enzymatic reactions, substrate specificities, and kinetic parameters of 20β-HSD. Furthermore, it provides comprehensive experimental protocols for the characterization of this enzyme and the quantification of its metabolic products. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the biochemical processes. This guide is intended to be a valuable resource for researchers in endocrinology, pharmacology, and drug development, providing the foundational knowledge and practical methodologies required to investigate the role of 20β-HSD in health and disease.
Introduction
The metabolism of glucocorticoids, such as cortisol, is a complex process involving a cascade of enzymatic reactions that modulate their biological activity and facilitate their excretion. One of the key enzymes in this metabolic network is 20β-hydroxysteroid dehydrogenase (20β-HSD), which plays a pivotal role in the conversion of cortisol metabolites. This enzyme is responsible for the reduction of the C-20 keto group of various steroids, leading to the formation of 20β-hydroxy metabolites. A significant product of this pathway is this compound, a metabolite formed from the downstream processing of cortisol.
The presence and activity of 20β-HSD have been identified in various organisms, including anaerobic bacteria residing in the human gastrointestinal tract, such as Bifidobacterium adolescentis, and in human tissues where enzymes like Carbonyl Reductase 1 (CBR1) and members of the Aldo-Keto Reductase 1C (AKR1C) family, particularly AKR1C1, exhibit 20β-HSD activity[1][2]. The bacterial enzymes primarily utilize NADH as a cofactor, while human AKR1C enzymes are typically NADPH-dependent[1][3].
Understanding the function of 20β-HSD is crucial for several reasons. The formation of this compound and other 20β-reduced steroids can significantly alter the physiological effects of glucocorticoids. For instance, 20β-dihydrocortisol has been shown to be a weak agonist for the glucocorticoid receptor[1]. Moreover, the activity of gut microbial 20β-HSD can influence the overall balance of steroid metabolism in the host, potentially impacting androgen levels and other endocrine functions[4].
This guide will provide a detailed overview of the biochemical pathway leading to this compound formation, present quantitative data on enzyme kinetics, and offer detailed experimental protocols for studying 20β-HSD activity.
The Metabolic Pathway of this compound Formation
The biosynthesis of this compound from cortisol is a multi-step process involving several key enzymatic conversions. The pathway begins with the saturation of the A-ring of the cortisol molecule, followed by the reduction of the C-20 ketone.
The primary pathway is as follows:
-
Cortisol to Dihydrocortisol (DHF): The initial step in the major metabolic route of cortisol is the reduction of the Δ4-double bond in the A-ring, a reaction catalyzed by 5β-reductase (AKR1D1). This results in the formation of 5β-dihydrocortisol.
-
Dihydrocortisol to Tetrahydrocortisol (THF): Subsequently, the 3-keto group of 5β-dihydrocortisol is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD), an activity exhibited by enzymes such as AKR1C1 and AKR1C2, to yield 5β-tetrahydrocortisol[3].
-
Tetrahydrocortisol to this compound: The final step in the formation of this compound is the reduction of the C-20 keto group of 5β-tetrahydrocortisol. This reaction is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSD)[5].
It is important to note that a parallel pathway exists where cortisol is first converted to cortisone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone is then similarly reduced to tetrahydrocortisone (THE), which can be further metabolized to Beta-Cortolone by 20β-HSD[5][6].
Signaling Pathway Diagram
Quantitative Data on 20β-Hydroxysteroid Dehydrogenase Activity
The efficiency of 20β-HSD in metabolizing its substrates can be quantified by its kinetic parameters. Below are tables summarizing the available data for both bacterial and human enzymes with 20β-HSD activity.
Table 1: Kinetic Parameters of Bacterial 20β-HSD
This table presents the steady-state kinetic parameters for the recombinant 20β-HSD from Bifidobacterium adolescentis L2-32 with cortisol as the substrate[1].
| Substrate | Km (μM) | Vmax (μmol·min-1·mg-1) | kcat (min-1) | kcat/Km (μM-1·min-1) |
| Cortisol | 24.07 | 21.08 | 668.3 | 27.77 |
Table 2: Substrate Specificity of Bacterial 20β-HSD
The relative activity of the B. adolescentis 20β-HSD with various steroid substrates highlights its preference for cortisol[1].
| Substrate | Relative Activity (%) |
| Cortisol | 100 |
| 11-Deoxycortisol | ~66 |
| Tetrahydrocortisol | ~44 |
| Corticosterone | ~39 |
| 20β-Dihydrocortisol (Oxidative) | 0.23 |
| 20α-Dihydrocortisol | No activity |
Table 3: Catalytic Activity of Human AKR1C1
| Reaction | Substrate | kcat (min-1) |
| Reduction | Progesterone | 0.29 |
| Reduction | 5α-Androstan-3,17-dione | 0.47 |
| Reduction | 17β-Hydroxy-5α-androstan-3-one | 0.66 |
| Oxidation | Testosterone | 0.044 |
| Oxidation | 20α-Hydroxy-5β-pregnan-3-one | 3.23 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 20β-HSD and this compound formation.
20β-Hydroxysteroid Dehydrogenase Activity Assay
This protocol is adapted from studies on bacterial 20β-HSD and can be modified for the characterization of purified recombinant enzymes or cell lysates[5].
Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the steroid substrate.
Reagents:
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
Substrate stock solution (e.g., 5 mM Cortisol or Tetrahydrocortisol in ethanol)
-
15 mM NADH stock solution in buffer
-
Purified 20β-HSD enzyme or cell lysate
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)
-
10 µL of 5 mM substrate stock solution (final concentration: 50 µM)
-
10 µL of 15 mM NADH stock solution (final concentration: 150 µM)
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 100 µL of the enzyme solution (the amount should be adjusted to ensure a linear reaction rate).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).
-
Enzyme activity is typically expressed as µmol of NADH oxidized per minute per mg of protein.
Analysis of Steroid Metabolites by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of steroid metabolites, including this compound, from biological samples such as cell culture media or urine[8].
Workflow Diagram:
Procedure:
-
Sample Preparation:
-
For urine samples, perform enzymatic hydrolysis with β-glucuronidase and sulfatase to deconjugate the steroid metabolites.
-
Acidify the sample and add internal standards (deuterated analogs of the steroids of interest).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interfering substances.
-
Elute the steroids with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the steroid metabolites using a C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid or ammonium formate to improve ionization.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each steroid and internal standard are monitored for high selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of steroid standards.
-
Quantify the concentration of this compound and other metabolites in the samples by comparing their peak areas to those of the internal standards and the calibration curve.
-
Conclusion
20β-Hydroxysteroid dehydrogenase is a critical enzyme in the metabolic cascade of cortisol, directly leading to the formation of this compound from tetrahydrocortisol. Its activity, present in both gut microbiota and human tissues, contributes to the complex regulation of glucocorticoid action and overall steroid homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the physiological and pathological roles of 20β-HSD. Future research in this area will be crucial for understanding the interplay between the host and its microbiome in endocrine function and for the development of novel therapeutic strategies targeting steroid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
- 5. Identification and characterization of a 20β-HSDH from the anaerobic gut bacterium Butyricicoccus desmolans ATCC 43058 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
Beta-Cortol: A Technical Guide to its Role as a Biomarker for Cortisol Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of endocrine research and clinical diagnostics, the accurate assessment of cortisol production is paramount for understanding the pathophysiology of numerous disorders, including Cushing's syndrome and adrenal insufficiency. While direct measurement of cortisol in various biological matrices is standard practice, the analysis of its downstream metabolites offers a more integrated view of cortisol dynamics over time. Among these metabolites, beta-cortol has emerged as a significant biomarker, providing valuable insights into the metabolic clearance of cortisol. This technical guide delves into the core principles of using this compound as a biomarker, presenting the metabolic pathways, quantitative data, and detailed experimental protocols necessary for its robust measurement and interpretation.
Metabolic Pathway of Cortisol to this compound
Cortisol undergoes extensive metabolism, primarily in the liver, before its excretion in the urine. The pathway leading to the formation of this compound involves a series of enzymatic reductions. Initially, the A-ring of the cortisol molecule is reduced by 5α-reductase or 5β-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF). Subsequently, the C20-keto group of THF is reduced by 20β-hydroxysteroid dehydrogenase (20β-HSD), resulting in the formation of this compound. The stereospecificity of the final step is crucial, as reduction by 20α-hydroxysteroid dehydrogenase leads to the formation of its stereoisomer, alpha-cortol.
Quantitative Data: this compound in Health and Disease
The urinary excretion of this compound serves as an index of cortisol production and metabolism. In healthy individuals, the excretion rates are maintained within a defined reference range. However, in pathological states of cortisol excess, such as Cushing's syndrome, the increased production of cortisol leads to a corresponding elevation in its urinary metabolites, including this compound.
Table 1: 24-Hour Urinary this compound Reference Intervals in Healthy Adults
The following table summarizes the 2.5th and 97.5th percentile reference intervals for the 24-hour urinary excretion of this compound in a healthy adult population, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).[1] It is noteworthy that this compound excretion does not show significant age-dependence in adults.[1]
| Sex | Age (Years) | 2.5th Percentile (μ g/24h ) | 97.5th Percentile (μ g/24h ) |
| Men | 18-90 | 28.6 | 352.8 |
| Women | 18-90 | 21.5 | 274.9 |
Data sourced from Kerkhofs et al., 2019.[1]
Table 2: Comparison of Urinary Cortisol Metabolite Excretion in Cushing's Syndrome vs. Healthy Controls
| Metabolite Group | Condition | Excretion Profile |
| Total Cortisol Metabolites | Cushing's Syndrome | Markedly increased excretion.[2] |
| Specific Cortisol Metabolites | Cushing's Syndrome | Increased urinary levels of tetrahydrocortisol (THF), allo-tetrahydrocortisol, and α-cortol.[3] Beta-cortolone and α-cortol have been identified as potential biomarkers for distinguishing adrenal incidentalomas from healthy controls.[3] |
| Glucocorticoid Precursors | Adrenocortical Carcinoma | In cases of adrenocortical carcinoma, there is often a significant increase in the excretion of cortisol precursors, such as tetrahydro-11-deoxycortisol (THS).[4] |
Experimental Protocols
The accurate quantification of this compound requires a robust and specific analytical method, typically involving mass spectrometry coupled with a chromatographic separation technique. The following protocol is a representative example based on established methodologies for urinary steroid profiling.
Protocol: Quantification of Urinary this compound by LC-MS/MS
This protocol is adapted from the methodology for comprehensive urinary steroid profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Collection: A 24-hour urine sample is collected. The total volume is recorded, and an aliquot is taken for analysis.
-
Enzymatic Hydrolysis: To measure both free and conjugated steroids, an enzymatic hydrolysis step is performed. A specific volume of urine is mixed with a buffer solution (e.g., acetate buffer, pH 4.6) and a solution of β-glucuronidase/arylsulfatase. The mixture is incubated, typically overnight, at an elevated temperature (e.g., 55°C).
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for purification and concentration. The sample is loaded onto an SPE cartridge (e.g., a C18 cartridge). The cartridge is washed with a series of solutions to remove interfering substances, and the steroids are then eluted with an organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The dried residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and methanol).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. The separation of this compound from other steroid isomers (such as alpha-cortol) is critical and is typically achieved using a C18 column with a gradient elution program involving two mobile phases (e.g., water with a small amount of formic acid and methanol or acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and an appropriate internal standard.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the urine sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Logical Framework for this compound as a Biomarker
The utility of this compound as a biomarker for cortisol production is based on a clear physiological and metabolic rationale. Increased activity of the hypothalamic-pituitary-adrenal (HPA) axis, whether physiological or pathological, results in elevated cortisol secretion. This surplus of cortisol is shunted into metabolic pathways for clearance, leading to a proportional increase in the urinary excretion of its metabolites. Therefore, measuring this compound provides a time-integrated reflection of the biologically active free cortisol that has been produced and metabolized.
Conclusion
This compound is a valuable biomarker in the assessment of cortisol production and metabolism. Its measurement, as part of a comprehensive urinary steroid profile, offers a non-invasive and integrated picture of adrenal glucocorticoid activity. The use of advanced analytical techniques like LC-MS/MS allows for its specific and accurate quantification, distinguishing it from its stereoisomers. For researchers and professionals in drug development, understanding the dynamics of this compound excretion can provide critical insights into the pharmacodynamic effects of compounds targeting the HPA axis and steroidogenic pathways. The continued establishment of robust reference intervals and the accumulation of data in various pathological states will further solidify the role of this compound in both clinical diagnostics and endocrine research.
References
- 1. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Metabolomic Biomarkers in Urine of Cushing’s Syndrome Patients [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Chemical Synthesis of Beta-Cortol and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis of beta-cortol (5β-pregnane-3α,11β,17,20β,21-pentol) and its key isomers, primarily the C-20 epimer, alpha-cortol. This compound is a significant metabolite of the glucocorticoid hormone cortisol, and access to pure isomers is crucial for research into steroid metabolism, pharmacology, and the development of novel therapeutics. This document details synthetic methodologies, including stereoselective chemical reduction and biotransformation, provides experimental protocols, and presents quantitative data for the characterization of these compounds.
Introduction
This compound and its isomers are C-21 steroids that are endogenously produced through the metabolic reduction of cortisol.[1] The primary structural difference between the main isomers, alpha- and this compound, lies in the stereochemistry at the C-20 position. The synthesis of these compounds is essential for their use as analytical standards, for biological activity screening, and as precursors for the synthesis of other complex steroids. This guide focuses on the practical aspects of preparing this compound and its isomers from readily available corticosteroid starting materials.
Synthetic Pathways
The primary route for the synthesis of this compound and its isomers involves the reduction of the C-20 ketone of a suitable corticosteroid precursor, such as cortisol or cortisone. The stereoselectivity of this reduction is a critical factor that determines the ratio of the resulting alpha- and this compound epimers. Two main strategies are employed: chemical reduction and microbial biotransformation.
Chemical Synthesis: Stereoselective Reduction of the C-20 Ketone
The reduction of the C-20 ketone of cortisol can be achieved using various reducing agents, with sodium borohydride being a common choice. The stereochemical outcome of this reduction is highly dependent on the reaction conditions.
A key method involves a two-phase system to influence the stereoselectivity of the reduction.[2] By controlling the temperature and the presence of certain ions, the ratio of the 20α- (alpha-cortol) to the 20β- (this compound) isomer can be manipulated.[2] Calcium ions, for instance, can form a bidentate complex with the 17α-hydroxy and 21-hydroxy groups of the steroid side chain, which sterically hinders the approach of the reducing agent from one face, thereby favoring the formation of the 20α-isomer.[2] Conversely, a decrease in temperature has been shown to favor the formation of the 20β-isomer (this compound).[2]
Chemoenzymatic Synthesis: Microbial Biotransformation
An alternative and often highly stereoselective method for the synthesis of this compound involves the use of microorganisms. Certain strains of bacteria, such as those from the genus Rhodococcus, possess enzymes capable of reducing the C-20 ketone of corticosteroids with high specificity for the beta-conformation.[3][4][5] This biotransformation can be performed on starting materials like cortisone or hydrocortisone (cortisol). The process typically involves incubating the steroid substrate with a culture of the microorganism, followed by extraction and purification of the product. This method often has the advantage of producing the desired 20β-hydroxy steroid with high purity, minimizing the need for extensive separation of epimers.[3][5]
Experimental Protocols
Chemical Reduction of Cortisol to Alpha- and this compound
Objective: To synthesize a mixture of alpha- and this compound via the reduction of cortisol using sodium borohydride.
Materials:
-
Cortisol
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂)
-
Chloroform or Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: A two-phase system is prepared consisting of an aqueous solution of calcium chloride and an organic phase of either chloroform or ethyl acetate containing the cortisol starting material.[2]
-
Reduction: The reaction vessel is cooled to the desired temperature (e.g., -27°C to favor the beta-isomer).[2] A solution of sodium borohydride in a suitable solvent (e.g., methanol) is added dropwise to the stirred two-phase mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the careful addition of a weak acid (e.g., acetic acid). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude mixture of alpha- and this compound is purified by column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol or chloroform/acetone) is typically used to separate the two isomers. The fractions are analyzed by TLC, and those containing the pure isomers are combined and concentrated.
Microbial Biotransformation of Cortisone to a 20β-Hydroxy Derivative
Objective: To synthesize a 20β-hydroxy steroid via the biotransformation of cortisone using a Rhodococcus strain.
Materials:
-
Cortisone
-
A suitable strain of Rhodococcus (e.g., Rhodococcus ruber)
-
Growth medium for the microorganism
-
Fermentation equipment (e.g., shaker flasks or a bioreactor)
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure:
-
Cultivation of Microorganism: The Rhodococcus strain is cultivated in a suitable growth medium until a sufficient cell density is reached.
-
Biotransformation: The cortisone substrate, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol or DMSO), is added to the microbial culture. The culture is then incubated under controlled conditions (temperature, pH, aeration) for a period of time (e.g., 72 hours).[3]
-
Extraction: After the incubation period, the culture broth is extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, washed, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the 20β-hydroxy derivative.[3][5]
Data Presentation
Physicochemical Properties of this compound and Isomers
| Property | This compound (20β-Cortol) | Alpha-Cortol (20α-Cortol) |
| IUPAC Name | (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol[6] | 5β-Pregnane-3α,11β,17,20α,21-pentol |
| Molecular Formula | C₂₁H₃₆O₅[6] | C₂₁H₃₆O₅ |
| Molecular Weight | 368.5 g/mol [6] | 368.51 g/mol |
| CAS Number | 667-65-2[6] | 516-38-1 |
| Melting Point | >228°C (dec.)[7] | 253-254.5°C[8] |
| Solubility | Soluble in DMSO; slightly soluble in ethanol and methanol.[9] | Data not readily available, but expected to be similar to this compound. |
Stereoselectivity of C-20 Ketone Reduction
| Starting Material | Reducing Agent | Conditions | 20α-Isomer (%) | 20β-Isomer (%) | Reference |
| Cortisol | Sodium Borohydride | Two-phase system (aq. CaCl₂/CHCl₃), -27°C | 92 | 8 | [2] |
| 11-Deoxycortisol | Sodium Borohydride | Two-phase system (aq. CaCl₂/CHCl₃), -27°C | 79 | 21 | [2] |
Conclusion
The synthesis of this compound and its isomers can be effectively achieved through both chemical and chemoenzymatic approaches. Chemical reduction with sodium borohydride offers a versatile method where the stereochemical outcome can be influenced by reaction conditions, allowing for the targeted synthesis of either the alpha- or beta-epimer. For highly stereospecific synthesis of the beta-isomer, microbial biotransformation with Rhodococcus species presents a powerful and "green" alternative. The protocols and data presented in this guide provide a solid foundation for researchers to produce and characterize these important steroid metabolites for further investigation. The choice of synthetic route will depend on the desired stereoisomer, available resources, and the scale of the synthesis.
References
- 1. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C21H36O5 | CID 246164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 667-65-2 [chemicalbook.com]
- 8. 5β-PREGNAN-3α, 11β, 17, 20α, 21-PENTOL: CAS 516-38-1 | Steraloids Inc. [steraloids.com]
- 9. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Stereochemistry of Beta-Cortol and Alpha-Cortol
Executive Summary
Alpha-Cortol and Beta-Cortol are significant urinary metabolites of cortisol, the primary glucocorticoid in humans. While chemically similar, they are stereoisomers, a distinction that carries profound implications for their biological recognition and analytical separation. This technical guide provides a detailed examination of the core stereochemical differences between these two molecules, summarizes their key physicochemical and quantitative properties, outlines a representative analytical protocol for their differentiation, and visualizes the critical metabolic and experimental pathways involved. Understanding these nuances is paramount for accurate biomarker assessment in clinical research and for professionals in drug development studying steroid metabolism.
Core Stereochemistry: The C-20 Epimers
The fundamental difference between Alpha-Cortol and this compound lies in their three-dimensional structure at a single stereogenic center. They are classified as epimers , which are diastereomers that differ in configuration at only one chiral carbon.[1][2]
-
Chiral Center: The point of divergence is the carbon atom at position 20 (C-20) on the steroid side chain.
-
Alpha-Cortol (20S-Cortol): In this isomer, the hydroxyl (-OH) group at C-20 is oriented in the alpha (α) configuration. Using the Cahn-Ingold-Prelog priority rules, this corresponds to an 'S' configuration. Its systematic name is (3α,5β,11β,20S)-Pregnane-3,11,17,20,21-pentol.[3]
-
This compound (20R-Cortol): In this isomer, the hydroxyl group at C-20 is in the beta (β) configuration, corresponding to an 'R' configuration.[4] Its systematic name is (3α,5β,11β,20R)-Pregnane-3,11,17,20,21-pentol.[4]
This subtle change in the spatial orientation of a single hydroxyl group is sufficient to alter the molecule's overall shape, influencing its interaction with enzymes, antibodies, and analytical instrumentation.
Metabolic Pathway from Cortisol
Alpha- and this compound are not secreted directly but are terminal products of cortisol metabolism in the liver. The pathway involves two primary reductive steps.
-
A-Ring Reduction: Cortisol is first irreversibly metabolized by 5β-reductase enzymes, which reduces the double bond in the A-ring of the steroid nucleus. This reaction produces 5β-Tetrahydrocortisol (5β-THF).[5][6]
-
C-20 Carbonyl Reduction: The C-20 keto group of 5β-THF is then reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD) or 20β-hydroxysteroid dehydrogenase (20β-HSD) enzymes.[7][8] The stereospecificity of these enzymes dictates the final product:
-
20α-HSD produces Alpha-Cortol.
-
20β-HSD produces this compound.
-
The following diagram illustrates this metabolic cascade.
Data Presentation: Properties and Abundance
While stereoisomers can exhibit vastly different physical and biological properties, specific experimental data for pure Alpha- and this compound are sparse in publicly available literature.[7][9] However, key identifying information and representative physiological data are summarized below.
Table 1: Physicochemical and Stereochemical Properties
| Property | Alpha-Cortol | This compound |
| Systematic Name | (3α,5β,11β,20S)-Pregnane-3,11,17,20,21-pentol[3] | (3α,5β,11β,20R)-Pregnane-3,11,17,20,21-pentol[4] |
| Synonyms | 20α-Cortol, a-Cortol[3] | 20β-Cortol, b-Cortol[4] |
| Molecular Formula | C₂₁H₃₆O₅[3] | C₂₁H₃₆O₅[4] |
| Molecular Weight | ~368.51 g/mol [3] | ~368.51 g/mol [4] |
| CAS Number | 516-38-1[3] | 667-65-2[4] |
| C-20 Stereocenter | S -configuration | R -configuration |
| Biological Activity | Data not readily available. Assumed to be biologically inactive glucocorticoid metabolites. | Data not readily available. Assumed to be biologically inactive glucocorticoid metabolites. |
| Melting/Boiling Point | Data not readily available. Isomers typically have distinct melting and boiling points.[10] | Data not readily available. Isomers typically have distinct melting and boiling points.[10] |
Table 2: Representative Quantitative Urinary Excretion Data
Urinary excretion levels are highly variable and depend on factors such as sex, age, and health status. The following data represent median values from healthy adult volunteers.
| Metabolite Group | Median Excretion (Men) | Median Excretion (Women) |
| Total Cortisol Metabolites | 6965 µ g/day [6] | 4595 µ g/day [6] |
| Alpha-Cortol | Significantly different between sexes (specific value not isolated)[6] | Significantly different between sexes (specific value not isolated)[6] |
| This compound + Beta-Cortolone | Significantly different between sexes (specific value not isolated)[6] | Significantly different between sexes (specific value not isolated)[6] |
Note: In some studies, this compound is co-quantified with Beta-Cortolone due to analytical challenges.[6] Studies have shown that the excretion of both epimers is significantly elevated in diabetic women compared to healthy controls.[5]
Experimental Protocols: Stereoselective Analysis
The structural similarity of Alpha- and this compound necessitates high-resolution analytical techniques for accurate, independent quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Representative Protocol: LC-MS/MS Quantification in Urine
This methodology is based on a validated protocol for profiling 21 endogenous corticosteroids, which achieves baseline separation of the cortol stereoisomers.[11]
-
Sample Collection & Preparation:
-
Collect a 24-hour urine sample.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated groups, converting the metabolites to their free form.
-
Purify and concentrate the sample using a solid-phase extraction (SPE) cartridge.
-
-
Chromatographic Separation (LC):
-
Column: Utilize a high-resolution C18 column with sub-2 µm particle size (e.g., 2.1 mm x 50 mm, 1.9 µm).[11] This provides the necessary efficiency to resolve the epimers.
-
Mobile Phase: Employ a gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol). The specific gradient must be optimized to maximize separation.
-
Flow Rate: A typical analytical flow rate for this column dimension is ~0.2-0.4 mL/min.
-
-
Detection and Quantification (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.[11]
-
Analysis: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the cortols and monitoring for unique product ions generated upon fragmentation, ensuring high sensitivity and specificity.
-
Quantification: Calculate the concentration of each isomer by comparing its peak area to that of a stable isotope-labeled internal standard.
-
The workflow for this analytical process is visualized below.
Conclusion
Alpha-Cortol and this compound are C-20 epimers that serve as key biomarkers of cortisol metabolism. Their identical mass and similar structure present a significant analytical challenge, requiring high-resolution, stereoselective methods like LC-MS/MS for accurate differentiation. The subtle yet critical difference in their stereochemistry underscores the importance of precise analytical chemistry in endocrinology and clinical diagnostics. For researchers and drug development professionals, recognizing and accounting for this isomerism is essential for interpreting metabolic profiles and understanding the complete disposition of glucocorticoids in the human body.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta blockers - Mayo Clinic [mayoclinic.org]
- 3. vedantu.com [vedantu.com]
- 4. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gender differences in the urinary excretion rates of cortisol and androgen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Electroencephalography - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of Beta-Cortol in Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-cortol (β-cortol), a downstream metabolite of the glucocorticoid hormone cortisol, serves as a significant biomarker in urinary steroid profiling. Its quantification provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall cortisol production and metabolism. Alterations in urinary β-cortol levels are associated with various physiological and pathological states, including adrenal disorders such as Cushing's syndrome and Addison's disease, as well as metabolic syndrome. This technical guide provides a comprehensive overview of the physiological relevance of urinary β-cortol, detailing its metabolic pathways, clinical significance, and the analytical methodologies for its quantification.
Introduction
Cortisol, a steroid hormone synthesized in the adrenal cortex, is essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress adaptation. The assessment of cortisol and its metabolites in urine provides a non-invasive window into adrenal function. Among these metabolites, β-cortol is a key indicator of cortisol's metabolic fate. This guide delves into the core aspects of urinary β-cortol, offering a technical resource for its application in research and drug development.
Cortisol Metabolism and the Formation of this compound
Cortisol is extensively metabolized, primarily in the liver, before its excretion in urine. The metabolic cascade involves a series of enzymatic reactions, including reduction and hydroxylation. The formation of β-cortol is a multi-step process:
-
A-Ring Reduction: Cortisol is first converted to dihydrocortisol (DHF) and then to tetrahydrocortisol (THF) through the action of 5β-reductase.
-
20-Hydroxylation: Tetrahydrocortisol is subsequently metabolized by 20β-hydroxysteroid dehydrogenase (20β-HSD) to form β-cortol.
The efficiency of these enzymatic conversions can be influenced by genetic factors, disease states, and xenobiotics, thereby affecting the urinary concentrations of β-cortol.
Signaling Pathway: Cortisol Metabolism
Methodological & Application
LC-MS/MS method for quantitative analysis of Beta-Cortol
An LC-MS/MS method provides a robust, sensitive, and specific platform for the quantitative analysis of Beta-Cortol, a key metabolite of cortisol. This application note details a complete protocol for the determination of this compound in human urine, suitable for clinical research and drug development applications. The method incorporates enzymatic hydrolysis, solid-phase extraction for sample clean-up, and tandem mass spectrometry for detection, ensuring high accuracy and precision.
Introduction
This compound (5β-Pregnane-3α,11β,17α,20R,21-pentol) is a significant downstream metabolite of cortisol. The accurate measurement of endogenous corticosteroids and their metabolites in biological matrices like urine is crucial for understanding their biochemical roles and diagnosing disease states.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering superior sensitivity and specificity compared to traditional immunoassay methods.[2]
This protocol describes a validated LC-MS/MS method for the reliable quantification of this compound in human urine. The workflow involves an initial enzymatic hydrolysis to measure both free and conjugated forms, followed by a solid-phase extraction (SPE) step to remove interfering matrix components. Chromatographic separation is achieved on a C18 reversed-phase column, which is capable of resolving stereoisomers like alpha- and this compound.[1] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Experimental Protocols
Sample Preparation
The sample preparation procedure is designed to deconjugate glucuronidated metabolites and concentrate the analyte while removing matrix interferences.
Materials:
-
Human urine samples
-
Beta-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., d4-Cortisol)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
Protocol:
-
Sample Pre-treatment: To 1 mL of urine in a glass tube, add an appropriate amount of the internal standard solution.
-
Enzymatic Hydrolysis: Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase enzyme solution.[1][3] Vortex the mixture and incubate at 37°C for 16 hours to ensure complete hydrolysis of conjugated steroids.[3]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elution: Elute the analytes with 3 mL of methanol or acetonitrile into a clean collection tube.[3]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[3]
-
Vortex the sample to ensure the residue is fully dissolved and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC System (e.g., Agilent 1200 series, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Sub-2 µm particle C18, 2.1 x 50 mm, 1.9 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 12.1 minutes[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 400°C[4] |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions (Hypothetical) Note: Precursor and product ions should be optimized by infusing a standard solution of this compound. The precursor ion corresponds to the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 369.3 | 351.3 | 15 |
| This compound (Qualifier) | 369.3 | 333.3 | 20 |
| d4-Cortisol (IS) | 367.2 | 331.2 | 18 |
Data and Performance Characteristics
The method performance is evaluated based on established validation parameters. The following table summarizes the expected performance characteristics based on similar validated methods for corticosteroid profiling.[1]
Table 4: Method Performance Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL[1] |
| Accuracy (% Bias) | 95.1% - 105.4%[1] |
| Precision (% CV) | 1.7% - 7.8%[1] |
| Recovery | 85% - 106%[1] |
Workflow Visualization
The overall experimental process from sample collection to data analysis is illustrated in the following workflow diagram.
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound in human urine. The sample preparation procedure, involving enzymatic hydrolysis and solid-phase extraction, effectively removes matrix interferences and allows for the measurement of total this compound concentrations. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals engaged in steroid analysis and metabolomics.
References
Application Notes and Protocols for the Quantification of Beta-Cortol using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cortol is a significant metabolite of cortisol, and its quantification in biological fluids, particularly urine, is crucial for understanding the complete steroid profile in various physiological and pathological states. Gas chromatography-mass spectrometry (GC/MS) is a robust and widely used analytical technique for the comprehensive analysis of steroids. This document provides a detailed protocol for the quantitative analysis of this compound in human urine using GC/MS, including sample preparation, derivatization, instrument parameters, and data analysis. The methodology is based on established protocols for comprehensive urinary steroid profiling.[1][2]
Signaling Pathway: Cortisol Metabolism to this compound
The metabolic pathway from cortisol to this compound involves a series of enzymatic reductions. This pathway is a key part of the glucocorticoid catabolism in the liver.
Experimental Protocol
This protocol is adapted from a validated method for the quantification of 32 urinary steroid metabolites, including this compound.[1][2]
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (e.g., Stigmasterol)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sulfuric acid (0.05 M)
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Enzyme for hydrolysis (e.g., from Helix pomatia)
-
Derivatization reagents:
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Chlorotrimethylsilane (TMCS)
-
Trimethylsilylimidazole (TMSI)
-
-
Deionized water
-
Urine samples
2. Sample Preparation
-
Thawing and Centrifugation: If frozen, thaw urine samples completely. Vortex and centrifuge the samples to pellet any particulate matter.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard (e.g., Stigmasterol) to each urine sample.
-
Enzymatic Hydrolysis: To deconjugate the steroids, treat the urine samples with a suitable enzyme preparation (e.g., from Helix pomatia). This step is crucial as most steroids are excreted as glucuronide and sulfate conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE columns with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Liquid-Liquid Extraction: Add n-hexane and sulfuric acid to the eluate for further purification.
-
Evaporation: Evaporate the organic phase to dryness under a gentle stream of nitrogen.
3. Derivatization
Derivatization is essential to increase the volatility and thermal stability of the steroids for GC/MS analysis.[3] This is a two-step process:
-
Methoximation: Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine. This step protects the keto groups.
-
Silylation: Add a mixture of silylating reagents (e.g., BSA, TMCS, and TMSI) to the sample. This step converts hydroxyl groups to trimethylsilyl (TMS) ethers.
4. GC/MS Analysis
The following are typical GC/MS parameters for steroid analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode at 285 °C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temp 50°C, ramp 50°C/min to 230°C, ramp 0.4°C/min to 250°C (hold 5 min), ramp 20°C/min to 270°C, ramp 50°C/min to 285°C (hold 30 min)[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Quantitative Data
For accurate quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The following table summarizes the key quantitative parameters for TMS-derivatized this compound.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (TMS derivative) | 65.10[1] | To be determined | To be determined | To be determined |
| Stigmasterol (Internal Standard, TMS derivative) | Variable | To be determined | To be determined | To be determined |
Note: Specific quantifier and qualifier ions for the TMS derivative of this compound should be determined by analyzing a pure standard under the specified GC/MS conditions and selecting abundant and specific ions from its mass spectrum.
Method Validation
A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., ICH M10). Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.
-
Accuracy: Determine the closeness of the measured value to the true value, typically expressed as a percentage recovery. For steroid assays, accuracy is generally expected to be within ±15%.[1][2]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, with a coefficient of variation (CV%) of less than 15% being acceptable.[1][2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ should be adequate for measuring physiological and pathological concentrations of this compound in urine.
-
Specificity and Selectivity: Ensure that the method can unequivocally measure this compound in the presence of other components in the urine matrix.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.
Conclusion
The described GC/MS protocol provides a robust and reliable method for the quantification of this compound in urine. Proper sample preparation, including enzymatic hydrolysis and derivatization, is critical for accurate results. Method validation is essential to ensure that the obtained data is accurate, precise, and fit for its intended purpose in research, clinical diagnostics, and drug development.
References
Application Note: Quantitative Analysis of β-Cortol in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of β-cortol in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beta-cortol is a key metabolite of cortisol, and its measurement in urine is crucial for understanding adrenal function and diagnosing various endocrine disorders[1][2]. The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, as well as instrumental analysis and data interpretation. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.
Introduction
Cortisol is a primary glucocorticoid hormone produced by the adrenal gland, and its metabolism is a key indicator of the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This compound, along with α-cortol, is a significant downstream metabolite of cortisol. The accurate measurement of these metabolites in 24-hour urine collections provides a comprehensive assessment of cortisol production and metabolism, which is essential in the diagnosis of conditions like Cushing's syndrome and Addison's disease[2][3]. In urine, steroids and their metabolites are often present as water-soluble glucuronide conjugates, necessitating a hydrolysis step to measure the total (free + conjugated) amount[4][5][6][7]. LC-MS/MS has emerged as the preferred method for steroid analysis due to its high sensitivity, specificity, and ability to resolve stereoisomers like α- and β-cortol[1][3].
Analytical Methods Overview
Several methods can be employed for the analysis of β-cortol in urine. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of endogenous steroids[3]. It offers excellent sensitivity and specificity, allowing for the baseline separation of stereoisomers[1]. This method typically involves enzymatic hydrolysis, followed by solid-phase extraction (SPE) for sample cleanup and concentration before injection into the LC-MS/MS system[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for steroid analysis, GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analytes[8][9]. The sample preparation involves hydrolysis, extraction, and derivatization with agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)[8].
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay technique. While sensitive ELISA kits are available for cortisol, specific commercial kits for β-cortol are less common[10][11][12]. This method may be suitable for general screening but can be limited by the cross-reactivity of antibodies with structurally similar steroids, potentially compromising specificity compared to mass spectrometry-based methods.
This application note will focus on the detailed protocol for the LC-MS/MS method.
Experimental Workflow for β-Cortol Analysis
The overall process for quantifying β-cortol from a urine sample involves several key stages, from initial sample preparation to final data analysis.
References
- 1. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. myadlm.org [myadlm.org]
- 8. [Screening, quantification and confirmation of beta-blockers in urine using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of beta-blockers in human urine by GC-MS-MS-EI: perspectives for the antidoping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive ELISA for 6 beta-hydroxycortisol in urine using enzyme penicillinase (beta-lactamase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortisol ELISA kit I Human urine I Fast (75min) [immusmol.com]
- 12. Human Cortisol Competitive ELISA Kit (EIAHCOR) - Invitrogen [thermofisher.com]
Application Note: Solid-Phase Extraction of Beta-Cortol from Plasma
Introduction
Beta-cortol is a significant metabolite of cortisol, and its quantification in plasma is crucial for various clinical and research applications, including the assessment of adrenal function and steroid metabolism. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers numerous advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, cleaner extracts, and reduced solvent consumption.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma, ensuring high reproducibility for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes a reversed-phase SPE cartridge to selectively retain this compound and other corticosteroids from a plasma sample. The process begins with protein precipitation to remove larger macromolecules. The supernatant is then loaded onto a conditioned and equilibrated SPE cartridge. Interferences are washed away, and the purified this compound is eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 SPE Cartridges (e.g., 100 mg, 1 mL)[1]
-
Plasma Samples: Human plasma collected in EDTA or heparin tubes.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)[1]
-
Reagents: Formic Acid, Zinc Sulfate (optional for protein precipitation)[2]
-
Internal Standard: A suitable deuterated cortisol analog (e.g., d4-Cortisol)[1]
-
Equipment: Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator
Sample Pre-treatment
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add a known concentration of the internal standard.
-
Add 400 µL of methanol (or 2% zinc sulfate solution) to precipitate proteins.[1][2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.[1]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.[1]
-
Sample Loading: Load the pre-treated sample (supernatant) onto the SPE cartridge at a flow rate of approximately 1 mL/min.[1]
-
Washing: Wash the cartridge with 1 mL of 20-30% methanol in water to remove polar interferences.[1][2]
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound with 1 mL of acetonitrile or methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water containing 0.1% formic acid.[1]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Data Presentation
While specific quantitative data for this compound using this exact protocol is not available in the provided search results, the following table summarizes typical performance characteristics for similar corticosteroids extracted from plasma using SPE, which can be expected to be comparable for this compound.
| Analyte | SPE Sorbent | Recovery Rate (%) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Cortisol | C18 | ~80% | 1.0 | [3][4] |
| Cortisone | C18 | >80% | 5.0 | [3][4] |
| Prednisolone | HLB | >82% | 11.6 | [5] |
| Various Corticosteroids | C18 | 85-106% | 0.5-2.0 | [6] |
Downstream Analysis: LC-MS/MS
The purified this compound extract is analyzed by LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size) is suitable for the separation of corticosteroids.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for corticosteroids.[6]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.
-
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound from plasma.
Disclaimer: This application note provides a general protocol based on established methods for corticosteroid analysis. Optimization of specific parameters, such as solvent volumes and concentrations, may be required for individual laboratory settings and instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. itspsolutions.com [itspsolutions.com]
- 4. Cortisol and cortisone analysis in serum and plasma by atmospheric pressure photoionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing a Robust Assay for Beta-Cortol Detection
Introduction
Beta-Cortol (5β-Pregnane-3α,11β,17α,20β,21-pentol) is a key downstream metabolite of cortisol, the primary glucocorticoid hormone in humans.[1] The quantification of cortisol and its metabolites in biological fluids, such as urine, is crucial for understanding various physiological and pathological states, including adrenal disorders and responses to stress.[2][3] Accurate and precise measurement of this compound can provide a more comprehensive picture of cortisol metabolism than measuring cortisol alone.[4] These application notes provide a detailed overview and protocols for the development of robust assays for this compound detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay techniques.
Principle of Detection Methods
Two primary methodologies are suitable for the quantitative analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is considered the gold standard for small molecule quantification. It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[5] This method allows for the simultaneous detection of multiple cortisol metabolites and can distinguish between stereoisomers like alpha- and this compound.[2] The process involves sample extraction, chromatographic separation, ionization of the target analyte, and detection of specific precursor and product ions.
-
Immunoassay (ELISA): This method relies on the specific binding of an antibody to the target antigen (this compound). In a competitive ELISA format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[6] While generally faster and more suited for high-throughput screening, immunoassays may exhibit cross-reactivity with structurally similar molecules.[7]
Biological Context: Cortisol Metabolism
Cortisol is extensively metabolized in the liver before excretion in the urine. The major metabolic pathways involve A-ring reduction followed by conjugation, primarily with glucuronic acid. Understanding this pathway is essential for interpreting urinary steroid profiles.
Quantitative Data & Method Comparison
The choice of assay depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available equipment. LC-MS/MS offers higher specificity and accuracy, while immunoassays provide higher throughput for screening purposes.
Table 1: Performance Characteristics of LC-MS/MS for Corticosteroid Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | [2] |
| Limit of Detection (LOD) | 0.02 - 0.11 µg/kg | [4][8] |
| Precision (% CV) | 1.7 - 7.8% | [2] |
| Accuracy (% Bias) | 95.1 - 105.4% | [2] |
| Recovery | 85% - 106% |[2] |
Table 2: Comparison of Assay Platforms
| Feature | LC-MS/MS | Immunoassay (ELISA) |
|---|---|---|
| Specificity | Very High (can distinguish isomers) | Moderate to High (potential for cross-reactivity) |
| Sensitivity | Very High | High |
| Throughput | Lower | High |
| Multiplexing | Excellent (multiple analytes per run) | Limited |
| Development Cost | High (instrumentation) | Moderate (antibody development) |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Urine by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human urine, adapted from established methods for corticosteroid profiling.[2][4]
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-Cortisol)
-
β-glucuronidase from Helix pomatia
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Sodium acetate buffer (pH 5.2)
2. Experimental Workflow: LC-MS/MS
3. Sample Preparation
-
Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 5 minutes to pellet any precipitates.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution.[4]
-
Add 200 µL of sodium acetate buffer (0.2 M, pH 5.2).
-
Add 10 µL of β-glucuronidase solution (500 units). Vortex briefly.[4]
-
Incubate the mixture at 37°C for 6-12 hours to deconjugate the glucuronidated metabolites.[4]
-
Stop the reaction by adding 200 µL of cold methanol.
4. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).
5. LC-MS/MS Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole MS with electrospray ionization (ESI) in positive ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be optimized.
6. Quantification
-
Prepare a calibration curve using the analytical standard (e.g., 0.5 to 200 ng/mL) in a blank matrix (e.g., steroid-free urine).
-
Process the standards and samples using the same extraction procedure.
-
Quantify the this compound concentration in samples by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.
Protocol 2: Development of a Competitive ELISA for this compound Detection
This protocol provides a general framework for developing a competitive enzyme-linked immunosorbent assay (ELISA) for this compound. This requires a specific anti-Beta-Cortol antibody and a this compound-enzyme conjugate (e.g., HRP-conjugate), which may need to be custom developed.
1. Principle of Competitive ELISA
2. Materials and Reagents
-
High-binding 96-well microplate
-
Anti-Beta-Cortol antibody (capture antibody)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
This compound standard
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Dilution Buffer
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
3. Assay Procedure
-
Plate Coating: Dilute the anti-Beta-Cortol antibody in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at 37°C.[9] During this step, the free this compound from the sample and the this compound-HRP conjugate compete for binding to the coated antibody.
-
-
Washing: Aspirate the solution and wash the plate five times with 300 µL of Wash Buffer per well. Insufficient washing can lead to high background noise.[6]
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.[6]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
4. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis (a semi-log plot is often used).
-
The concentration of this compound in the samples is inversely proportional to the signal.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve. Account for any sample dilutions.
References
- 1. This compound | C21H36O5 | CID 246164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can physical stress be measured in urine using the parameter antioxidative potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. abcam.com [abcam.com]
- 7. Development of an immunoassay for the beta-adrenergic agonist ractopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Beta-Cortol as a Clinical Research Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Cortol, a significant metabolite of cortisol, is emerging as a valuable biomarker in clinical research, particularly in studies related to metabolic disorders. As a downstream product of cortisol metabolism, urinary levels of this compound can provide a nuanced view of glucocorticoid activity and metabolic dysregulation. These application notes provide a comprehensive overview of the utility of this compound as a clinical research biomarker, including detailed experimental protocols for its quantification.
Biochemical Context: this compound is a stereoisomer of cortol and is formed from the reduction of cortisone. It is one of the major urinary metabolites of cortisol.[1] The quantification of this compound, often as part of a broader urinary steroid profile, can offer insights into the activity of key enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5α/β-reductases.
Application: Biomarker for Metabolic Syndrome
Emerging evidence suggests a state of "functional hypercortisolism" in individuals with metabolic syndrome, which is characterized by a cluster of conditions including central obesity, hypertension, and insulin resistance.[2][3][4][5] While direct measurement of circulating cortisol can be influenced by diurnal rhythms and stress, the analysis of 24-hour urinary cortisol metabolites, including this compound, offers a more integrated assessment of cortisol production and metabolism.
Quantitative Data
While direct quantitative data for this compound in metabolic syndrome is still emerging in literature, studies on total cortisol metabolites (TCMs), which include this compound, provide valuable insights.
| Cohort | Analyte | Mean Concentration (μ g/24h ) ± SD | Fold Change | Reference |
| Healthy Controls | Total Cortisol Metabolites (TCM) | 2857 ± 832 | - | [1] |
| Patients with Addison's Disease (on hydrocortisone) | Total Cortisol Metabolites (TCM) | 4983 ± 2147 | 1.74 | [1] |
| Obese Children without Metabolic Syndrome | Urinary Free Cortisol (UFC) | 38.5 ± 20.1 (μg/d) | - | [6] |
| Obese Children with Metabolic Syndrome | Urinary Free Cortisol (UFC) | 51.2 ± 25.4 (μg/d) | 1.33 | [6] |
Note: Total Cortisol Metabolites (TCM) are defined as the sum of urinary cortisol and its main metabolites, including α-cortol and β-cortol. Urinary Free Cortisol (UFC) represents a fraction of the total cortisol output.
Experimental Protocols
Measurement of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the quantitative analysis of this compound in human urine using LC-MS/MS, based on established methods for urinary steroid profiling.[7][8]
1. Sample Collection and Preparation:
-
Sample Type: 24-hour urine collection is preferred to account for diurnal variations in steroid excretion.
-
Storage: Samples should be stored at -20°C or lower prior to analysis.
-
Hydrolysis: To measure total (free + conjugated) this compound, enzymatic hydrolysis is required to cleave glucuronide and sulfate conjugates.
-
To 1 mL of urine, add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate at 37°C for at least 2 hours (overnight incubation is also common).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the steroids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. Based on structurally similar compounds, potential transitions could be monitored. For example, for Beta-Cortolone, transitions of m/z 365.2 -> 347.2 and 365.2 -> 329.2 have been used.[9]
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.
-
3. Quantification:
-
Calibration Curve: Prepare a calibration curve using certified reference standards of this compound in a steroid-free urine matrix.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-Cortisol) to correct for matrix effects and variations in sample preparation and instrument response.
Quality Control
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing samples with known low concentrations of this compound. For similar urinary steroids, LOQs in the range of 0.1-1 ng/mL are achievable.[8]
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified metabolic pathway of cortisol to this compound.
Caption: Experimental workflow for urinary this compound analysis.
Caption: Hypothesized relationship between Metabolic Syndrome and this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical review: The pathogenetic role of cortisol in the metabolic syndrome: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cortisol in the Pathogenesis of the Metabolic Syndrome [e-dmj.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of Cortisol in the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for the Enzymatic Hydrolysis of β-Cortol Glucuronide in Urine Samples
Authored for: Researchers, scientists, and drug development professionals.
Introduction
β-Cortol glucuronide is a significant metabolite of cortisol, and its quantification in urine is crucial for understanding adrenocortical function and diagnosing various endocrine disorders. In human biological systems, cortisol and its metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion. This process, known as glucuronidation, primarily occurs in the liver. For analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately measure the total amount of β-cortol, it is often necessary to first cleave the glucuronide conjugate from the parent steroid. This is typically achieved through enzymatic hydrolysis using β-glucuronidase.
This application note provides a comprehensive overview and detailed protocols for the enzymatic hydrolysis of β-cortol glucuronide in urine samples. It includes a summary of optimal conditions for various commercially available β-glucuronidase enzymes, detailed experimental procedures, and troubleshooting guidance to ensure complete and reliable hydrolysis.
The Glucuronidation and Deconjugation Pathway
Glucuronidation is a major pathway in the metabolism of steroid hormones. The enzyme UDP-glucuronosyltransferase (UGT) facilitates the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the steroid, forming a more polar glucuronide conjugate that can be readily excreted in urine. The reverse reaction, deconjugation, can be performed in the laboratory using β-glucuronidase to liberate the free steroid for analysis.
Application Notes and Protocols for the Derivatization of Beta-Cortol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-Cortol is an endogenous steroid, a metabolite of cortisol, and its quantification is crucial in various fields, including clinical diagnostics, anti-doping analysis, and pharmaceutical research. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a critical step to enhance its volatility, improve chromatographic separation, and increase detection sensitivity. This document provides detailed application notes and protocols for the most common derivatization techniques for this compound analysis.
Metabolic Pathway of this compound
This compound is formed through the metabolic reduction of cortisol. Understanding this pathway is essential for interpreting analytical results and for studies focusing on steroid metabolism. The metabolic conversion involves the reduction of the C-20 ketone and the A-ring of cortisol.
Figure 1: Simplified metabolic pathway from Cortisol to this compound.
Derivatization Techniques for GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to replace active hydrogen atoms in the hydroxyl groups of this compound with less polar functional groups, thereby increasing volatility and thermal stability.
Silylation (TMS Derivatives)
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. It is a widely used technique for the analysis of steroids.
Workflow for Silylation of this compound
Figure 2: General workflow for the silylation of this compound.
Experimental Protocol: Trimethylsilylation
-
Sample Preparation:
-
Pipette an aliquot of the sample extract containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.[1]
-
-
Derivatization:
-
Add 50-100 µL of a silylating reagent. Common reagents include:
-
Cap the vial tightly.
-
Incubate the reaction mixture at 60-70°C for 30-60 minutes.[2] Optimization of temperature and time may be required depending on the sample matrix and concentration.
-
-
Analysis:
-
After cooling to room temperature, inject an aliquot (typically 1-2 µL) of the derivatized sample directly into the GC-MS system.
-
Methoximation followed by Silylation (MO-TMS Derivatives)
This two-step derivatization is particularly useful for steroids containing keto groups, as it prevents the formation of multiple derivatives from tautomers. First, the keto groups are converted to methoximes, and then the hydroxyl groups are silylated.
Experimental Protocol: Methoximation-Silylation
-
Methoximation:
-
Evaporate the sample extract to dryness as described above.
-
Add 50 µL of a 2% methoxyamine hydrochloride in pyridine solution.
-
Incubate at 60°C for 60 minutes to ensure complete reaction of the keto groups.[3]
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 50 µL of a silylating reagent (e.g., MSTFA or BSTFA).
-
Incubate at 60°C for 30 minutes.[3]
-
-
Analysis:
-
Inject an aliquot of the resulting solution into the GC-MS.
-
Pentafluorobenzyl Bromide (PFBBr) Derivatization
PFBBr derivatization targets hydroxyl groups and is known to create derivatives with excellent electron-capturing properties, leading to high sensitivity in electron capture negative ionization (ECNI) mass spectrometry.
Experimental Protocol: PFBBr Derivatization
-
Sample Preparation:
-
Evaporate the sample extract to dryness.
-
-
Derivatization:
-
Add 50 µL of a 1% (v/v) solution of PFBBr in a suitable solvent like acetone or acetonitrile.
-
Add 10 µL of a catalyst, such as triethylamine or diisopropylethylamine.
-
Incubate at 60°C for 60 minutes.
-
-
Work-up:
-
After cooling, evaporate the solvent.
-
Reconstitute the residue in a non-polar solvent like hexane or toluene for injection into the GC-MS.
-
Derivatization Technique for LC-MS/MS Analysis
For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can be employed to enhance ionization efficiency and improve sensitivity.
Dansyl Chloride Derivatization
Dansyl chloride reacts with hydroxyl groups to form highly fluorescent and readily ionizable derivatives, significantly improving detection limits in LC-MS/MS with electrospray ionization (ESI).
Workflow for Dansyl Chloride Derivatization of this compound
Figure 3: General workflow for the dansylation of this compound.
Experimental Protocol: Dansylation
-
Sample Preparation:
-
Evaporate the sample extract to dryness.
-
-
Derivatization:
-
Analysis:
-
After incubation, centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
Direct comparative quantitative data for various derivatization techniques specifically for this compound is limited in the literature. The following table summarizes the reported limits of quantification (LOQ) for related corticosteroids or general sensitivity improvements, which can serve as a guideline for method selection.
| Derivatization Technique | Analytical Method | Compound(s) Analyzed | Reported LOQ / Sensitivity Improvement | Reference |
| Silylation (TMS) | GC-MS | Various Steroids | Not specified, but improves chromatographic performance.[5] | [5] |
| MO-TMS | GC-MS | Dexamethasone | Suitable for GC-MS methods.[6] | [6] |
| Pentafluorobenzyl (PFB) Derivatives | GC/NICI-MS | Corticosteroids | ~10-fold improvement in identification capability compared to MO/TMS derivatives.[7] | [7] |
| Dansyl Chloride | LC-MS/MS | Estradiol | LOQ of 1 pg/mL in human plasma.[8] | [8] |
| No Derivatization | LC-MS/MS | 21 Endogenous Corticosteroids (including this compound) | LOQ of 0.5 to 2.0 ng/mL.[9] | [9] |
Note: The choice of derivatization technique will depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the complexity of the sample matrix. For highly sensitive quantification, PFBBr derivatization with GC-ECNI-MS or dansyl chloride derivatization with LC-MS/MS are excellent choices. For routine screening, silylation followed by GC-MS provides a robust and reliable method. In some cases, modern sensitive LC-MS/MS systems may allow for the direct analysis of this compound without derivatization, simplifying the sample preparation procedure.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0005821) [hmdb.ca]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Analysis of Cortisol Metabolism to Beta-Cortol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, the primary glucocorticoid in humans, plays a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[1][2] The metabolic fate of cortisol is complex, involving numerous enzymatic conversions primarily in the liver, leading to the formation of various metabolites. Understanding these pathways is critical for assessing adrenal function, diagnosing endocrine disorders, and evaluating the metabolic effects of new chemical entities that may interfere with steroidogenesis.
One of the principal routes of cortisol inactivation is the reductive pathway, which leads to the formation of tetrahydroxylated metabolites, including α-cortol and β-cortol. This pathway is initiated by the reduction of the A-ring of the steroid nucleus, a reaction catalyzed by cytosolic enzymes. This application note provides a detailed protocol for studying the in vitro conversion of cortisol to β-cortol using human liver subcellular fractions, coupled with highly specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
The conversion of cortisol to β-cortol is a multi-step enzymatic process predominantly occurring in the cytosol of hepatocytes.[3][4][5]
-
A-Ring Reduction (Rate-Limiting Step): Cortisol is first converted to 5β-dihydrocortisol. This irreversible reduction of the C4-C5 double bond is catalyzed by the cytosolic enzyme Steroid 5β-reductase (AKR1D1) . This step is critical as it commits the cortisol molecule to the 5β-reductive pathway.[6][7][8][9]
-
3-Keto Reduction: The 3-keto group of 5β-dihydrocortisol is then reduced to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases (3α-HSDs) , such as AKR1C1 and AKR1C2 , to form 5β-tetrahydrocortisol (THF).[6][10]
-
20-Keto Reduction: Finally, the C-20 ketone of 5β-tetrahydrocortisol is reduced to form the stereoisomers α-cortol and β-cortol. The formation of β-cortol is catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSD) , an activity also exhibited by enzymes like AKR1C1 .[6]
This sequence of cytosolic reductions highlights the importance of the aldo-keto reductase (AKR) superfamily in cortisol clearance.[6][8]
Experimental Protocols
This section outlines the methodology for incubating cortisol with human liver cytosolic fractions and quantifying the formation of β-cortol.
Materials and Reagents
-
Test Compound: Cortisol (Hydrocortisone)
-
Metabolite Standard: β-Cortol
-
Internal Standard (IS): Deuterated Cortisol (e.g., Cortisol-d4) or deuterated β-Cortol
-
Liver Fraction: Pooled Human Liver Cytosol or S9 fraction (commercially available)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Reaction Termination Solution: Acetonitrile, cold (<0°C)
-
LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid
Incubation Protocol
This protocol is designed for a final incubation volume of 200 µL. All incubations should be performed in triplicate.
-
Prepare Reagent Mix: On ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Pre-incubation:
-
Add 170 µL of the Reagent Mix to microcentrifuge tubes.
-
Add 10 µL of Human Liver Cytosol (final protein concentration of 0.5 - 1.0 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Initiate Reaction:
-
Add 20 µL of Cortisol stock solution (dissolved in a solvent like methanol, final solvent concentration ≤1%) to start the reaction. The final cortisol concentration should be chosen based on experimental goals (e.g., 1-50 µM).[4]
-
Vortex gently to mix.
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) in a shaking water bath.[3][4]
-
Terminate Reaction:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:methanol) for LC-MS/MS analysis.
-
LC-MS/MS Quantification Protocol
Quantification of cortisol and β-cortol requires a sensitive and specific LC-MS/MS method capable of chromatographically separating the β-cortol isomer from other related metabolites.[11]
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Column: C18 reverse-phase column (e.g., sub-2 µm particle size, 2.1 x 50 mm)[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Gradient: A linear gradient from ~30% B to 70% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| β-Cortol | 367.2 | 331.2 |
| Cortisol-d4 (IS) | 367.2 | 121.1 |
Note: MRM transitions should be optimized in-house for the specific instrument used.
Data Presentation
The primary enzymes responsible for the reductive metabolism of cortisol are part of the aldo-keto reductase (AKR) superfamily and are located in the cytosol. Kinetic parameters for the initial, rate-limiting step (A-ring reduction) have been determined using human liver cytosol.[3][5]
Table 1: Representative Enzyme Kinetic Data for Cortisol Reductive Metabolism
| Enzyme Activity | In Vitro System | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Cortisol 4-ene-5β-reductase (AKR1D1) | Human Liver Cytosol | Cortisol | 26.5 ± 11.2 | 107.7 ± 46.0 | [3][5] |
Data represents the mean ± SD from multiple human liver samples. This step is the first and rate-limiting reaction in the metabolic pathway leading to β-cortol.
Conclusion
This application note provides a comprehensive framework for investigating the in vitro metabolism of cortisol to β-cortol. The detailed protocols for incubation using human liver cytosol and subsequent quantification by LC-MS/MS offer a robust method for researchers in endocrinology and drug development. By characterizing this specific metabolic pathway, scientists can gain deeper insights into steroid hormone clearance, identify potential drug-drug interactions, and better understand the pathophysiology of diseases related to aberrant cortisol metabolism.
References
- 1. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cortisol metabolism, cortisol sensitivity and the pathogenesis of leprosy reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol metabolism in vitro--III. Inhibition of microsomal 6 beta-hydroxylase and cytosolic 4-ene-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Germline Mutations in Steroid Metabolizing Enzymes: A Focus on Steroid Transforming Aldo-Keto Reductases [mdpi.com]
- 11. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Steroid Profiling: Advanced Sample Preparation Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive profiling of steroids is paramount in numerous fields, including clinical diagnostics, pharmaceutical research, and anti-doping analysis. The inherent complexity of biological matrices, such as serum, plasma, and urine, necessitates robust sample preparation techniques to ensure reliable and reproducible results. This document provides a comprehensive overview of the most effective sample preparation methodologies for steroid profiling, including detailed protocols, quantitative performance data, and visual workflows to guide researchers in selecting and implementing the optimal strategy for their analytical needs.
Core Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on the specific steroids of interest, the biological matrix, and the analytical platform (e.g., LC-MS/MS, GC-MS). The three most common and effective techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique for isolating steroids from complex matrices. It utilizes a solid sorbent to retain the analytes of interest while allowing interfering substances to pass through. This method offers excellent cleanup, high recovery rates, and the ability to concentrate the sample, leading to enhanced sensitivity.[1]
Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for steroid extraction using Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic and widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is effective for a broad range of steroids and can provide clean extracts. However, it can be labor-intensive and prone to emulsion formation.[2]
Workflow for Liquid-Liquid Extraction (LLE)
Caption: A standard workflow for steroid extraction using Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples, which can interfere with downstream analysis.[3] This is typically achieved by adding an organic solvent or an acid to the sample. While fast and cost-effective, PPT may not remove other interfering substances like phospholipids and can lead to significant matrix effects.[4]
Workflow for Protein Precipitation (PPT)
Caption: A basic workflow for sample cleanup using Protein Precipitation (PPT).
Quantitative Data Summary
The following tables summarize the quantitative performance of the different sample preparation techniques in terms of recovery and matrix effect for a selection of common steroids.
Table 1: Analyte Recovery (%)
| Steroid | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Cortisol | 98.2 - 109.4%[5] | 73.5 - 111.9%[6] | >80%[7] |
| Cortisone | - | 73.5 - 111.9%[6] | >80%[7] |
| Testosterone | 95% | 73.5 - 111.9%[6] | >80%[7] |
| Progesterone | 98.2 - 109.4%[5] | 73.5 - 111.9%[6] | >80%[7] |
| Estradiol | 42 - 95% | 73.5 - 111.9%[6] | - |
| Aldosterone | 42% | 73.5 - 111.9%[6] | - |
| Androstenedione | 42 - 95% | 73.5 - 111.9%[6] | >80%[7] |
Table 2: Matrix Effect (%)
| Steroid | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Cortisol | -0.6 to 62.8%[5] | -8.2 to 10.5% | Significant ion suppression can occur |
| Cortisone | - | -8.2 to 10.5% | Significant ion suppression can occur |
| Testosterone | -0.6 to 62.8%[5] | -8.2 to 10.5% | Significant ion suppression can occur |
| Progesterone | -0.6 to 62.8%[5] | -8.2 to 10.5% | Significant ion suppression can occur |
| Estradiol | - | -8.2 to 10.5% | - |
| Aldosterone | -0.6 to 62.8%[5] | - | - |
| Androstenedione | - | -8.2 to 10.5% | Significant ion suppression can occur |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. A value of 0% indicates no matrix effect.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Steroid Profiling in Human Serum
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Human serum sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Internal standard solution
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 100 µL of serum, add 10 µL of the internal standard solution. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Analyte Elution: Elute the steroids from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis. Vortex for 30 seconds.
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Profiling in Human Urine
Materials:
-
Human urine sample
-
Organic extraction solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE))
-
Internal standard solution
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard solution. Vortex for 30 seconds.
-
Extraction: Add 5 mL of the organic extraction solvent to the sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent for analysis. Vortex for 30 seconds.
Protocol 3: Protein Precipitation (PPT) for Steroid Profiling in Human Plasma
Materials:
-
Human plasma sample
-
Precipitating agent (e.g., ice-cold acetonitrile (ACN) or methanol)
-
Internal standard solution
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Precipitation: Add 300 µL of the ice-cold precipitating agent to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for direct injection or further cleanup if necessary.
Derivatization for GC-MS Analysis
For the analysis of steroids by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often required to increase the volatility and thermal stability of the analytes. Silylation is the most common derivatization technique.
Protocol 4: Silylation Derivatization using MSTFA
Materials:
-
Dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I) and dithiothreitol (DTT) as catalysts (optional)
-
Pyridine (optional, as a solvent)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of MSTFA (with or without catalysts) to the dried extract.
-
If necessary, add a small amount of pyridine to aid in dissolving the sample.
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-80°C for 30 minutes.
-
Cool the vial to room temperature before opening.
-
The derivatized sample is now ready for GC-MS analysis.
Steroid Signaling and Synthesis Pathways
Understanding the biological pathways of steroids is crucial for interpreting profiling data. Below are diagrams illustrating the general mechanism of steroid hormone action and the steroidogenesis pathway.
Mechanism of Steroid Hormone Action
Caption: General mechanism of intracellular steroid hormone action.
Simplified Steroidogenesis Pathway
Caption: A simplified overview of the major pathways in steroid hormone synthesis.
References
- 1. arborassays.com [arborassays.com]
- 2. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Beta-Cortol Stock Solutions
These guidelines are intended for researchers, scientists, and drug development professionals for the preparation of Beta-Cortol stock solutions for experimental use.
Introduction
This compound is an endogenous androgen metabolite.[1][2] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation and storage of this compound solutions.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆O₅ | [1][3][4] |
| Molecular Weight | 368.51 g/mol | [1][3] |
| CAS Number | 667-65-2 | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [4] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (271.36 mM) | Ultrasonic treatment may be needed to aid dissolution. Use of newly opened DMSO is recommended as hygroscopic DMSO can affect solubility. | [1][2] |
| Ethanol | Slightly soluble | [4] | |
| Methanol | Slightly soluble | [4] | |
| Pyridine | Soluble | [4] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.685 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. Based on the molecular weight of 368.51, to prepare a 10 mM solution, you would dissolve 3.685 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if required): If the compound does not fully dissolve, place the tube in an ultrasonic bath.[1][2] Gentle heating to 37°C can also aid dissolution.[2]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][5] This prevents degradation from repeated freeze-thaw cycles.[1][2]
Stock Solution Preparation Table (for DMSO):
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.3685 mg | 1.8425 mg | 3.685 mg |
| 5 mM | 1.8425 mg | 9.2125 mg | 18.425 mg |
| 10 mM | 3.685 mg | 18.425 mg | 36.85 mg |
For in vivo experiments, it is often necessary to prepare formulations in vehicles that are well-tolerated by animals. It is recommended to prepare these working solutions fresh on the day of use.[1]
Example Protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL if the target final concentration is 2.5 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix thoroughly.
-
This procedure should yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][5] |
| In Solvent | -20°C | 1 month | [1][2][5] |
| In Solvent | -80°C | 6 months | [1][2][5] |
Note: Avoid repeated freeze-thaw cycles of stock solutions.[1][2]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions.
References
Assessing 11β-HSD1 Enzyme Activity Through Urinary Steroid Profiling: An Application Note
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in modulating local glucocorticoid availability by converting inactive cortisone to active cortisol within tissues like the liver and adipose tissue.[1][2] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a significant therapeutic target.[3][4]
Assessing the in vivo activity of 11β-HSD1 is essential for understanding its physiological role and for the development of selective inhibitors. A non-invasive and robust method for this assessment is the analysis of the urinary steroid metabolome.[5] This involves measuring the excretion products of cortisol and cortisone, including downstream metabolites like β-cortol. The ratio of cortisol metabolites to cortisone metabolites in a 24-hour urine sample provides a reliable index of systemic 11β-HSD1 activity.[6][7]
This application note provides a detailed overview of the cortisol metabolism pathway, protocols for the measurement of urinary metabolites such as β-cortol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation for the assessment of 11β-HSD1 activity.
Cortisol Metabolism Pathway
Cortisol homeostasis is tightly regulated by the activities of two key enzymes: 11β-HSD1 and 11β-HSD2.
-
11β-HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol.[4]
-
11β-HSD2 acts as a dehydrogenase, inactivating cortisol by converting it back to cortisone, notably in mineralocorticoid target tissues like the kidney.[6]
Both cortisol and cortisone are further metabolized by A-ring reductases (5α-reductase and 5β-reductase) and other enzymes into various breakdown products that are excreted in the urine.[3][6] These include:
-
Tetrahydro-metabolites : Tetrahydrocortisol (THF), allo-Tetrahydrocortisol (5α-THF), and Tetrahydrocortisone (THE).
-
Cortols and Cortolones : α-cortol, β-cortol, α-cortolone, and β-cortolone.
The overall balance of these metabolites in urine reflects the net activity of the upstream enzymes. An increased ratio of cortisol metabolites (e.g., (THF + 5α-THF)) to cortisone metabolites (e.g., THE) indicates higher 11β-HSD1 activity.[5][6]
Experimental Design and Workflow
The assessment of 11β-HSD1 activity involves the collection of a 24-hour urine sample, followed by sample preparation to deconjugate the steroid metabolites, solid-phase extraction (SPE) for purification, and subsequent analysis by LC-MS/MS.
Protocols
Protocol 1: 24-Hour Urine Sample Collection
-
Patient Instruction : Instruct the subject to discard the first morning void on Day 1.
-
Collection : Collect all subsequent urine for the next 24 hours, including the first morning void on Day 2, in a provided container.
-
Storage : The collection container should be kept refrigerated or on ice throughout the collection period.
-
Processing : Upon receipt in the laboratory, measure and record the total 24-hour volume.
-
Aliquoting : Mix the total volume well and transfer aliquots (e.g., 10 mL) into labeled cryovials.
-
Long-term Storage : Store aliquots at -80°C until analysis.
Protocol 2: Steroid Metabolite Quantification by LC-MS/MS
This protocol provides a general methodology. Specific parameters such as column choice, gradient, and mass transitions must be optimized for the specific LC-MS/MS system in use.[8][9][10][11]
-
Sample Thawing : Thaw urine aliquots at room temperature.
-
Internal Standard Addition : Add a cocktail of appropriate deuterated internal standards (e.g., d4-Cortisol) to each urine sample to correct for extraction efficiency and matrix effects.
-
Enzymatic Hydrolysis :
-
To 200 µL of urine, add 100 µL of phosphate buffer (pH 7.0).
-
Add 10 µL of β-glucuronidase from E. coli.
-
Incubate at 37°C for 2-4 hours to deconjugate glucuronidated steroids.
-
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge (e.g., 96-well plate format) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the steroids with methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
LC System : Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[8][10]
-
Mobile Phase : Employ a gradient elution using water and methanol (both typically containing 0.1% formic acid and/or 1 mM ammonium formate) at a flow rate of approximately 0.4 mL/min.[8][10]
-
MS System : Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection : Use Multiple Reaction Monitoring (MRM) to detect and quantify each specific steroid metabolite and its corresponding internal standard.
-
Data Presentation and Interpretation
The primary output for assessing enzyme activity is the ratio of cortisol metabolites to cortisone metabolites. These ratios serve as surrogate markers for the in vivo activities of 11β-HSD and A-ring reductase enzymes.
Table 1: Key Urinary Steroid Ratios for Enzyme Activity Assessment
| Ratio | Primary Enzyme Activity Reflected | Interpretation of an Increased Ratio |
| (THF + 5α-THF) / THE | 11β-HSD1 (net reductase activity) | Increased conversion of cortisone to cortisol[5][6] |
| Cortols / Cortolones | 11β-HSD1 (net reductase activity) | Increased conversion of cortisone to cortisol[12] |
| Urinary Free Cortisol / Urinary Free Cortisone (UFF/UFE) | 11β-HSD2 (dehydrogenase activity) | Decreased inactivation of cortisol to cortisone[12] |
| 5α-THF / THF | 5α-Reductase vs. 5β-Reductase | Increased 5α-reductase activity[12] |
THF: Tetrahydrocortisol; 5α-THF: allo-Tetrahydrocortisol; THE: Tetrahydrocortisone
Example Application: Evaluating an 11β-HSD1 Inhibitor
The measurement of these urinary ratios is a powerful tool in drug development for assessing the pharmacodynamic effect of 11β-HSD1 inhibitors. Inhibition of the enzyme is expected to decrease the ratio of cortisol metabolites to cortisone metabolites.
Table 2: Effect of the 11β-HSD Inhibitor Carbenoxolone (CBX) on Urinary Steroid Metabolite Ratios in Healthy Males (n=7) [12]
| Metabolite Ratio | Baseline (Mean ± SEM) | After 72 hrs CBX Treatment (Mean ± SEM) | Interpretation |
| (THF+5αTHF)/THE | 0.98 ± 0.12 | 0.66 ± 0.15 | Decrease indicates inhibition of 11β-HSD1 activity |
| UFF/UFE | 0.52 ± 0.05 | 0.78 ± 0.05 | Increase indicates inhibition of 11β-HSD2 activity |
Data adapted from Andrews et al., 2003. This study demonstrates that CBX, a non-selective inhibitor, impacts both 11β-HSD1 and 11β-HSD2, as reflected in the respective urinary metabolite ratios.[12] A selective 11β-HSD1 inhibitor would be expected to significantly decrease the (THF+5αTHF)/THE ratio with minimal effect on the UFF/UFE ratio.[2]
Summary and Applications
The quantification of urinary cortisol metabolites, including β-cortol, by LC-MS/MS provides a robust and non-invasive method for assessing systemic 11β-HSD1 activity.
Key Applications Include:
-
Pharmacodynamic Biomarkers : Evaluating the efficacy and selectivity of novel 11β-HSD1 inhibitors in clinical trials.[13][14]
-
Clinical Research : Investigating the role of glucocorticoid dysregulation in metabolic diseases, such as obesity, metabolic syndrome, and polycystic ovary syndrome (PCOS).[15]
-
Diagnostics : Aiding in the diagnosis of conditions characterized by altered cortisol metabolism, such as Apparent Mineralocorticoid Excess (AME) and adrenal tumors.[9][16]
This methodology offers a powerful tool for researchers and drug developers to probe the complexities of glucocorticoid action and develop targeted therapies for a range of metabolic and endocrine disorders.
References
- 1. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
Troubleshooting & Optimization
Technical Support Center: Separation of α- and β-Cortol Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the separation of α- and β-cortol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-cortol isomers?
A1: The primary challenge lies in their structural similarity. As stereoisomers, α- and β-cortol have identical molecular weights and chemical formulas, differing only in the spatial arrangement of the hydroxyl group at the C-20 position. This subtle difference makes their separation difficult with standard chromatographic techniques, often resulting in co-elution.[1][2]
Q2: Which analytical techniques are most effective for separating cortol isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with tandem mass spectrometry (MS/MS), are the most common and effective techniques.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method, though it typically requires derivatization of the analytes to increase their volatility.[3] Supercritical Fluid Chromatography (SFC) is an emerging alternative that can offer unique selectivity and faster analysis times.[3][4][5]
Q3: How does derivatization improve the separation of cortol isomers?
A3: Derivatization involves chemically modifying the cortol isomers to enhance their chromatographic or mass spectrometric properties.[6][7] For GC-MS, derivatization is often necessary to make the steroids volatile enough for gas-phase analysis.[3] In techniques like ion mobility mass spectrometry, derivatization can increase the collision cross-section of the isomers, allowing for better separation in the gas phase.[7] For HPLC, derivatization can be used to introduce a fluorescent tag for more sensitive detection.[8]
Q4: Can chiral chromatography be used to separate α- and β-cortol?
A4: Yes, chiral chromatography is a powerful technique for separating stereoisomers.[3][9][10] By using a chiral stationary phase (CSP), it is possible to achieve differential retention of the α- and β-cortol isomers based on their three-dimensional structures. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of chiral pharmaceutical compounds.[9]
Troubleshooting Guides
Issue 1: Poor Resolution Between α- and β-Cortol in HPLC/UHPLC
Symptom: The peaks for α- and β-cortol are not baseline separated (Resolution, Rs < 1.5), leading to inaccurate quantification.
Possible Causes and Solutions:
-
Suboptimal Stationary Phase: Standard C18 columns may not provide sufficient selectivity.
-
Solution: Switch to a column with a different stationary phase chemistry. Phenyl-hexyl, biphenyl, or embedded polar group (EPG) phases can offer alternative selectivities for steroid isomers.[2][11][12] A study successfully achieved baseline separation of α-/β-cortol using a sub-2 µm particle C18 column, indicating that high-efficiency columns can be effective.[1]
-
-
Inappropriate Mobile Phase Composition: The choice of organic modifier and additives is critical for selectivity.
-
Solution:
-
Organic Modifier: If using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. Methanol can enhance π-π interactions with phenyl-based stationary phases.[3]
-
Additives: Incorporate small amounts of an acid, such as formic acid (e.g., 0.1%), to improve peak shape and potentially influence selectivity.[13]
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.[3]
-
-
Issue 2: Peak Tailing in HPLC or GC Analysis
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak, which can compromise integration and accuracy.
Possible Causes and Solutions:
-
Secondary Interactions (HPLC): Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of cortol.
-
Solution: Use a well-end-capped column. Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress silanol ionization.[14]
-
-
Active Sites in the GC System: Exposed silanols in the inlet liner, column, or detector can interact with the analytes.
-
Solution: Use a deactivated inlet liner and ensure the GC column is properly conditioned.[3]
-
-
Incomplete Derivatization (GC): Un-derivatized hydroxyl groups can lead to peak tailing.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete reaction.[3]
-
Issue 3: Shifting Retention Times
Symptom: The retention times for the cortol isomers are inconsistent between injections.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: This is especially common in gradient elution.
-
Solution: Increase the column equilibration time between injections to ensure the column returns to the initial mobile phase conditions.[15]
-
-
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[15]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[15]
-
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Steroid Isomer Separation
| Stationary Phase | Separation Principle | Advantages for Cortol Isomers | Reference(s) |
| C18 (sub-2 µm) | Hydrophobic interactions | High efficiency can provide baseline separation. | [1] |
| Biphenyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic and moderately polar analytes. | [2] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Offers alternative selectivity to C18. | [11] |
| Embedded Polar Group (EPG) | Hydrophobic and polar interactions | Can improve peak shape for polar analytes and offer unique selectivity. | [3] |
| Chiral Stationary Phase (e.g., Cellulose-based) | Enantioselective interactions | Directly separates stereoisomers based on their 3D structure. | [9] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS for the Separation of α- and β-Cortol
This protocol is adapted from a validated method for the quantitative profiling of endogenous corticosteroids.[1]
1. Sample Preparation (from Urine): a. Perform enzymatic hydrolysis with β-glucuronidase to release conjugated steroids. b. Purify the sample using a solid-phase extraction (SPE) cartridge. c. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. UHPLC Conditions:
- Column: Sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm).[1]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient optimized to separate the cortol isomers (a shallow gradient is recommended).
- Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
- Column Temperature: 40 °C.
- Injection Volume: 5-10 µL.
3. MS/MS Conditions:
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for α- and β-cortol.
Protocol 2: GC-MS with Derivatization for Steroid Analysis
This is a general protocol for the analysis of steroids by GC-MS.
1. Sample Extraction: a. Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the sample matrix. b. Evaporate the extract to complete dryness under a stream of nitrogen.
2. Derivatization: a. To the dried extract, add a derivatizing reagent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like trimethylchlorosilane (TMCS).[16][17] b. Cap the vial and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) ethers of the cortol isomers.[3] c. Cool the sample to room temperature before injection.
3. GC-MS Conditions:
- GC Column: A low-polarity capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the separation of all analytes.
- Injector Temperature: 250-280°C.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Detection: Scan mode to identify unknown peaks or Selected Ion Monitoring (SIM) for targeted quantification.
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC separation of cortol isomers.
Caption: Decision workflow for selecting an analytical method for cortol isomer separation.
References
- 1. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. welch-us.com [welch-us.com]
- 12. restek.com [restek.com]
- 13. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting matrix effects in urinary Beta-Cortol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of β-Cortol in urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact urinary β-cortol analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the urine sample.[1] This interference can either suppress or enhance the analyte signal, which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] Urine is a complex biological fluid containing various endogenous components that can contribute to these effects.[1]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two common methods for detecting matrix effects are the post-column infusion and the post-extraction spike methods.[1][3]
-
Post-Column Infusion: A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation (a dip for ion suppression or a peak for ion enhancement) in the constant analyte signal indicates the presence of co-eluting interfering substances.[1][4]
-
Post-Extraction Spike: The response of an analyte spiked into a pre-extracted blank urine sample is compared to the response of the same analyte in a neat solvent. A significant difference between the two responses points to the presence of matrix effects.[1][5]
Q3: What are the most effective strategies to reduce or eliminate matrix effects?
A3: A combination of strategies is often the most effective approach:
-
Optimized Sample Preparation: The goal is to remove interfering components while efficiently extracting the target analytes.[1] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and "dilute-and-shoot" methods.[1][6]
-
Use of Internal Standards: This is a critical step to compensate for matrix effects. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard as they have nearly identical physicochemical properties to the analyte and experience similar matrix effects.[1][4][7]
-
Chromatographic Separation: Optimizing the LC method can help separate the analyte of interest from interfering matrix components.[1]
-
Sample Dilution: Diluting the urine sample can be an effective technique to reduce the concentration of interfering substances.[8][9]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for β-cortol analysis?
A4: A SIL-IS is the preferred choice because it shares very similar chemical and physical properties with the analyte (β-cortol).[4][7] This means it will behave almost identically during sample preparation, chromatographic separation, and ionization.[7] By tracking the signal of the SIL-IS, it is possible to normalize the analyte signal, effectively compensating for variations in matrix effects between samples and improving the accuracy and precision of quantification.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility and Accuracy | Significant matrix effects leading to ion suppression or enhancement.[1] | 1. Assess Matrix Effects: Use post-column infusion or post-extraction spike methods to confirm the presence and extent of matrix effects.[1][6] 2. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interferences.[1][10][11] 3. Implement SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for β-cortol to compensate for variability.[1][7] |
| Low Analyte Signal (Ion Suppression) | Co-eluting endogenous compounds (e.g., salts, urea, other metabolites) are inhibiting the ionization of β-cortol.[12][13] | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate β-cortol from the suppression zone identified by post-column infusion.[1] 2. Enhance Sample Cleanup: Utilize a targeted SPE protocol with appropriate wash steps to remove the specific interfering compounds.[9] 3. Dilute the Sample: A simple "dilute-and-shoot" approach can often mitigate suppression by reducing the concentration of matrix components.[3][8] |
| Inconsistent Results Between Samples | Variability in the composition of individual urine samples (e.g., specific gravity, pH, metabolite profile) leads to different matrix effects for each sample.[1] | 1. Standardize Sample Pre-treatment: Ensure consistent handling and preparation of all urine samples, including centrifugation to remove particulates.[1] 2. Utilize a Robust Internal Standard Strategy: Employing a SIL-IS for β-cortol is crucial to normalize for inter-sample variability in matrix effects.[1][7] |
| High Analyte Signal (Ion Enhancement) | Co-eluting compounds are facilitating the ionization of β-cortol, leading to artificially high readings. | 1. Identify the Enhancing Region: Use post-column infusion to determine the retention time of the interfering peak(s).[4] 2. Adjust Chromatography: Modify the LC method to shift the elution of β-cortol away from the ion enhancement zone. 3. Refine Sample Preparation: Implement a sample cleanup method like SPE or LLE to remove the enhancing compounds.[6] |
Data Presentation
Table 1: Recovery of Corticosteroids from Urine using Solid-Phase Extraction (SPE)
| Compound | Fortification Level | Mean Recovery (%) | Reference |
| Corticosteroids (general) | 0.5 - 200 ng/mL | 85 - 106 | [2] |
| Hydrocortisone | Endogenous | N/A (Precision 11.1%) | [1] |
| Cortisone | Endogenous | N/A (Precision 7.4%) | [1] |
| Corticosterone | 250 ng/mL (Overspike) | 131.2 | [1] |
| Various β-agonists | 0.2 - 2.0 ng/mL | 73.67 - 118.80 | [14] |
Table 2: Method Detection and Quantification Limits for Urinary Steroids
| Compound Group | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| 21 Endogenous Corticosteroids | 0.5 - 2.0 ng/mL | N/A | |
| 39 Steroids (including corticoids) | N/A | 0.03 - 90 ng/mL | |
| Various β-agonists | N/A | CCα: 0.127 - 0.646 ng/mL | [14] |
Note: CCα (Decision Limit) is the concentration at and above which it can be concluded with a statistical certainty that a sample is non-compliant.
Experimental Protocols
Protocol 1: Assessing Matrix Effects by Post-Column Infusion
This method qualitatively identifies regions in the chromatogram where ion suppression or enhancement occurs.[4]
-
System Setup:
-
Analysis:
-
While continuously infusing the standard, inject a prepared extract of a blank urine sample (a sample known not to contain β-cortol).
-
-
Data Interpretation:
Protocol 2: Quantifying Matrix Effects by Post-Extraction Spike
This method provides a quantitative measure of the matrix effect.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the β-cortol standard in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spike Sample): Process a blank urine sample through the entire extraction procedure. Spike the final, extracted matrix with the β-cortol standard to the same final concentration as Set A.[5]
-
Set C (Pre-Spike Sample): Spike the blank urine sample with the β-cortol standard before the extraction procedure. Process this sample through the entire extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%): (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%): (Peak Area of Set C / Peak Area of Set B) * 100[15]
-
Protocol 3: Solid-Phase Extraction (SPE) for Urinary Corticosteroids
This is a general protocol for cleaning up urine samples to reduce matrix interference before LC-MS/MS analysis.[2][9]
-
Sample Pre-treatment (Hydrolysis):
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge sequentially with 1-3 mL of methanol, followed by 1-3 mL of DI water.[9]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[9]
-
-
Washing:
-
Wash the cartridge with 1-3 mL of a weak solvent (e.g., water or a low percentage methanol/water solution) to remove polar interferences like salts and urea.[9]
-
-
Elution:
-
Elute β-cortol and other steroids from the cartridge using 1-3 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[9]
-
Visualizations
Caption: Workflow for Post-Column Infusion experiment.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Logical workflow for quantifying matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 13. perlan.com.pl [perlan.com.pl]
- 14. vetdergikafkas.org [vetdergikafkas.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Beta-Cortol Extraction from Serum
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the extraction recovery of Beta-Cortol from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound and other steroids from serum?
The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] LLE involves partitioning the analyte between the aqueous serum sample and a water-immiscible organic solvent.[3] SPE uses a solid sorbent material, typically in a cartridge or 96-well plate format, to bind the analyte of interest, wash away interferences, and then elute the purified analyte.[4] Supported Liquid Extraction (SLE) is a variation that combines elements of LLE within a solid support, preventing issues like emulsion formation.[2][3]
Q2: Why is an enzymatic hydrolysis step often required before extraction?
In the body, steroids like this compound are often metabolized into more water-soluble forms, such as glucuronide or sulfate conjugates, to facilitate excretion.[5][6] This process is called glucuronidation.[5] To analyze the total amount of this compound, these conjugates must be cleaved to release the parent steroid. This is typically achieved by incubating the serum sample with a β-glucuronidase enzyme, sometimes combined with an arylsulfatase.[4][7]
Q3: What are the critical parameters for successful enzymatic hydrolysis?
The efficiency of enzymatic hydrolysis is influenced by several key factors: the type and amount of enzyme, incubation temperature, duration, and the pH of the buffer solution.[6] For example, complete hydrolysis of some steroid glucuronides can be achieved in 4 hours at 37°C using a sufficient concentration (e.g., ≥30 units/μL) of β-glucuronidase from Helix pomatia.[7] It is crucial to optimize these conditions for your specific analyte and matrix, as different conjugates can have different hydrolysis rates.[5]
Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
The choice depends on sample volume, required throughput, and the desired cleanliness of the final extract.
-
LLE is a traditional and widely used method.[3] It can be effective but is often more labor-intensive, uses larger volumes of organic solvents, and can suffer from issues like emulsion formation, which complicates phase separation.[3]
-
SPE offers several advantages, including higher analyte concentration, reduced solvent consumption, and cleaner extracts compared to LLE.[4] It is also more amenable to automation, making it suitable for high-throughput applications.[2] However, SPE requires more initial method development to select the appropriate sorbent and optimize the wash and elution steps.
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of this compound
This is one of the most common challenges in steroid analysis. The cause can often be traced to a specific step in the sample preparation workflow.
References
- 1. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. covachem.com [covachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Beta-Cortol in Frozen Biological Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of beta-cortol in frozen biological samples. It includes frequently asked questions, data-driven stability recommendations, detailed experimental protocols, and troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the long-term stability of this compound in biological samples?
For long-term storage, it is strongly recommended to store biological samples at -80°C. While studies on other steroids have shown stability for over 10 years in plasma at -25°C, ultra-low temperatures are considered best practice to minimize any potential degradation.[1] For shorter periods (up to a few months), -20°C may be adequate, but -80°C is preferable to ensure sample integrity for future analyses.[2] Samples should be stored in tightly sealed containers to prevent sublimation and contamination.
Q2: How many freeze-thaw cycles can my samples undergo before the this compound concentration is affected?
While it is always best to minimize freeze-thaw cycles, studies on related steroids suggest a high degree of stability. For instance, cortisol and other steroids in plasma have been shown to be stable for up to ten freeze-thaw cycles without significant changes in concentration.[3] Salivary cortisol also appears to be very stable across multiple cycles.[4] However, to ensure the highest data quality, it is recommended to aliquot samples into single-use volumes before initial freezing to avoid the need for repeated thawing of the bulk sample. If repeated analysis is necessary, limit freeze-thaw cycles to fewer than four.[5]
Q3: Is there a difference in this compound stability between plasma, serum, and urine?
Q4: What are the best practices for collecting and handling samples for this compound analysis?
Proper sample collection and handling are critical to prevent pre-analytical errors.
-
Collection: Use appropriate collection tubes (e.g., EDTA for plasma). For urine, consider collecting a 24-hour sample or a first-morning void and record the volume.
-
Processing: Process samples as quickly as possible after collection. Centrifuge blood samples to separate plasma or serum.
-
Freezing: Freeze the samples promptly. Snap-freezing in liquid nitrogen before transfer to a -80°C freezer is ideal for preserving metabolite integrity.
-
Aliquoting: Before the initial freeze, divide the sample into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Stability of Corticosteroids in Frozen Biological Samples
While specific long-term stability data for this compound is limited, the following tables summarize findings for related steroids, which provide a strong basis for assessing the stability of this compound.
Table 1: Long-Term Stability of Steroids in Plasma at -25°C
This table is based on a study that re-measured steroid concentrations in plasma samples stored for 1.3 to 10.8 years. The results indicate high stability.[1]
| Analyte | Storage Duration (Years) | Average Change from Initial Measurement | Stability Conclusion |
| Cortisol | 3 - 4 | 6-9% decrease (insignificant) | Stable |
| Testosterone | 3 - 4 | 6-9% decrease (insignificant) | Stable |
| Estrone | up to 10.8 | Within inter-assay variation | Stable |
| Estradiol | up to 10.8 | Within inter-assay variation | Stable |
Table 2: General Recommendations for Storage of Biological Samples for Steroid Metabolite Analysis
| Storage Condition | Recommended Duration | Biological Matrix | Comments |
| Room Temperature (20-25°C) | < 24 hours | Saliva, Urine | Not recommended for plasma/serum due to enzymatic activity.[2] |
| Refrigerated (4°C) | up to 48 hours | Plasma, Serum, Urine | Only for short-term temporary storage before freezing.[7] |
| Frozen (-20°C) | up to 1 year | Plasma, Serum, Urine, Saliva | Acceptable for many steroids, but -80°C is preferred for long-term biobanking.[2][8] |
| Ultra-Low Frozen (-80°C) | > 10 years | Plasma, Serum, Urine, Saliva | Optimal for long-term preservation of steroid metabolites.[1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for the profiling of 21 endogenous corticosteroids, including this compound.[6]
-
Sample Preparation:
-
Take 1 mL of urine and add an appropriate deuterated internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase to deconjugate the metabolites.
-
Purify the sample using a solid-phase extraction (SPE) cartridge.
-
-
Chromatographic Separation:
-
Use a sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm).
-
Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid).
-
Ensure baseline separation of isomers, such as alpha- and this compound.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio relative to the internal standard.
-
Protocol 2: General Protocol for Steroid Extraction from Plasma/Serum
This is a general guideline for preparing plasma or serum for LC-MS/MS analysis.[9][10]
-
Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex gently and aliquot the required volume (e.g., 100-500 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a solution containing a known concentration of a deuterated internal standard for this compound.
-
Protein Precipitation: Add 2-3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Simplified metabolic pathway of cortisol to its major metabolites.
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Guide
Issue 1: Low recovery of this compound after extraction.
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Method: If using liquid-liquid extraction (LLE), try a different organic solvent. For solid-phase extraction (SPE), ensure the cartridge type is appropriate for steroid metabolites and optimize the wash and elution steps.
-
Check pH: The pH of the sample can influence the extraction efficiency of certain compounds. Ensure the pH is optimal for this compound during the extraction process.
-
Internal Standard: Verify the concentration and stability of your internal standard. A degraded internal standard can lead to inaccurate recovery calculations.
-
Issue 2: High variability in this compound concentrations between aliquots of the same sample.
-
Possible Cause: Incomplete thawing and mixing, or degradation during handling.
-
Troubleshooting Steps:
-
Thawing Protocol: Ensure samples are thawed completely and vortexed gently but thoroughly before taking an aliquot for analysis. Thawing on ice is recommended to minimize degradation.[9]
-
Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume errors.
-
Evaporation: If an evaporation step is used, ensure it is not too aggressive (e.g., high temperature or strong nitrogen flow), which could lead to loss of analyte.
-
Issue 3: No detectable this compound peak in LC-MS/MS analysis.
-
Possible Cause: Insufficient sensitivity of the instrument, complete degradation of the analyte, or incorrect MS/MS parameters.
-
Troubleshooting Steps:
-
Instrument Sensitivity: Confirm the limit of quantification (LOQ) of your assay is low enough to detect endogenous levels of this compound.[6]
-
Sample Integrity: Analyze a freshly prepared quality control (QC) sample to confirm the issue is with the stored samples and not the analytical method itself.
-
MS/MS Parameters: Verify the precursor and product ion transitions for this compound. Infuse a standard solution to optimize the collision energy and other instrument parameters.
-
Check for Adducts: The molecular ion may be unstable. Look for more stable adduct ions such as [M+Na]⁺ or [M+NH₄]⁺.[9]
-
Issue 4: Gradual decrease in this compound concentration in QC samples over a long-term study.
-
Possible Cause: Analyte degradation in the frozen QC samples over time.
-
Troubleshooting Steps:
-
Storage Temperature: If stored at -20°C, this may indicate that this temperature is insufficient for the desired study duration. If possible, use QC samples stored at -80°C for comparison.
-
QC Preparation: Ensure that the matrix used for preparing QC samples is free of endogenous this compound and does not contain any substances that could accelerate degradation.
-
Re-evaluate Stability: This observation may indicate the true stability limit of this compound under your specific storage conditions. It is crucial to document this trend and account for it in the final data analysis.
-
References
- 1. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of steroid hormones in saliva: Effects of sample storage condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone and Cortisol Salivary Samples Are Stable Across Multiple Freeze-Thaw Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of fecal glucocorticoid metabolites at 4°C: Time to freeze matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Minimizing ion suppression for accurate Beta-Cortol quantification
Welcome to the technical support center for the accurate quantification of Beta-Cortol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during LC-MS/MS analysis, with a primary focus on minimizing ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My this compound signal is significantly lower in plasma samples compared to the standard in a pure solvent. What is the likely cause?
Answer: This is a classic sign of ion suppression, a type of matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] Common culprits in plasma include phospholipids, salts, and other endogenous steroids.[3]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. A well-optimized SPE protocol can significantly reduce phospholipids and other interferences.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from many interfering substances.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may lead to more significant ion suppression compared to SPE or LLE.[7]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modifying your LC gradient can help separate the this compound peak from the regions where ion suppression is most severe.[4] A post-column infusion experiment can help identify these suppressive zones.
-
Use a Different Column Chemistry: Switching from a standard C18 column to one with a different selectivity, such as a biphenyl column, may improve the separation of this compound from interfering compounds.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification based on the analyte-to-IS ratio.
Question: I'm observing high variability in my quality control (QC) samples. What could be causing this?
Answer: High variability in QC samples often points to inconsistent matrix effects between different sample preparations. This can be due to lot-to-lot variations in your plasma source or inconsistencies in your sample preparation procedure.
Solutions:
-
Standardize Sample Preparation: Ensure your sample preparation protocol, especially if it's a manual process, is performed consistently for all samples, calibrators, and QCs.
-
Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2]
-
Thoroughly Validate your Method: A robust method validation should assess the matrix effect across multiple sources of blank matrix to ensure the method is rugged.[2]
Question: My baseline is noisy, and I'm seeing ghost peaks in my chromatogram. What should I investigate?
Answer: A noisy baseline and ghost peaks can be caused by several factors, including contamination of the LC-MS system or carryover from previous injections.
Solutions:
-
Implement a Column Wash: Incorporate a robust column wash step at the end of your gradient to elute strongly retained compounds.
-
Clean the Ion Source: Contaminants can build up in the ion source over time, leading to a noisy baseline. Regular cleaning of the ion source is crucial.
-
Check for Carryover: Inject a blank solvent sample after a high-concentration sample to check for carryover. If present, you may need to optimize your autosampler wash method.
-
Use High-Purity Solvents: Ensure that your mobile phases are prepared with high-purity, LC-MS grade solvents to avoid introducing contaminants.[9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound quantification?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting molecules from the sample matrix.[10] This leads to a decreased signal intensity, which can result in underestimation of the true concentration, poor sensitivity, and inaccurate results.[1]
Q2: What are the most common sources of ion suppression in plasma samples?
A2: In plasma, the most common sources of ion suppression are phospholipids from cell membranes, as well as salts, proteins, and other endogenous compounds.[3] Exogenous sources can include anticoagulants used during blood collection and plasticizers from lab consumables.
Q3: How can I determine if ion suppression is affecting my assay?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4] In this experiment, a constant flow of a this compound standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant this compound signal indicates a region of ion suppression.
Q4: Is protein precipitation sufficient for sample cleanup in this compound analysis?
A4: While protein precipitation is a simple and fast method to remove proteins, it is often insufficient for removing phospholipids, which are a major cause of ion suppression in steroid analysis.[7] For accurate and sensitive quantification of this compound, more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended.[6][11]
Q5: What type of internal standard is best for overcoming ion suppression?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to this compound and will therefore be affected by ion suppression in the same way. This allows for accurate correction of any signal suppression or enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Corticosteroid Analysis in Plasma
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 (High Variability) | Simple, fast, low cost | High potential for ion suppression from phospholipids[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of salts and polar interferences | Can be labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 (Low Variability) | Excellent removal of interferences, high recovery[5] | Higher cost, requires method development |
Note: Data is generalized from studies on various corticosteroids and may vary for this compound specifically.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for the extraction of corticosteroids from plasma and should be optimized for your specific application.
1. Sample Pre-treatment:
-
To 200 µL of human plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any precipitated proteins.
2. SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Apply vacuum to the cartridge for 2-3 minutes to dry the sorbent.
5. Elution:
-
Place a clean collection tube in the manifold.
-
Elute this compound and the internal standard with 1 mL of methanol or acetonitrile.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are starting parameters and should be optimized for your specific instrument and column.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions for this compound (C₂₁H₃₆O₅, MW: 368.5 g/mol ):
-
Precursor Ion (Q1): m/z 369.3 [M+H]⁺
-
Product Ions (Q3): Monitor for characteristic neutral losses such as water (H₂O). Likely product ions to screen for would be m/z 351.3, 333.3, and 315.3. The most abundant and specific transition should be used for quantification.
-
-
Collision Energy (CE): Optimize for the specific instrument and transition.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Beta-Cortol Analysis in Pediatric Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Beta-Cortol in pediatric samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in pediatric samples important?
A1: this compound is a metabolite of cortisol, a crucial steroid hormone. Its analysis in pediatric urine samples is a key component of urinary steroid profiling, which provides a comprehensive picture of adrenal gland function. This is particularly important in diagnosing and monitoring various congenital adrenal disorders, such as Congenital Adrenal Hyperplasia (CAH), and assessing adrenal function in children.
Q2: What are the primary challenges in analyzing this compound in pediatric samples?
A2: The main challenges include:
-
Sample Collection: Obtaining complete 24-hour urine collections from infants and young children is difficult and often impractical. Random or spot urine samples are frequently used as an alternative.
-
Low Analyte Concentrations: Pediatric samples may contain low concentrations of steroid metabolites, requiring highly sensitive analytical methods.
-
Interference: Samples from neonates and infants can have high levels of interfering steroids from the fetal adrenal zone, which can affect the accuracy of some analytical methods.
-
Age- and Development-Specific Reference Ranges: Steroid metabolism changes significantly with age, gender, and pubertal status, necessitating the use of specific reference intervals for accurate interpretation of results.
Q3: Which analytical methods are recommended for this compound analysis in pediatric urine?
A3: Mass spectrometry-based methods are the gold standard for urinary steroid profiling, including this compound analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and powerful technique for separating and identifying a wide range of steroid metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is increasingly used for the quantitative analysis of steroid hormones and their metabolites. It can often separate stereoisomers like alpha- and this compound.
Q4: Are there established pediatric reference ranges for urinary this compound?
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in pediatric urine samples.
Pre-Analytical Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete 24-hour urine collection | Difficulty in collecting all urine from an infant or young child. | - For neonates and young children, consider using a random or "spot" urine sample for qualitative analysis of inborn errors of metabolism.- If a timed collection is necessary, provide clear instructions and appropriate collection containers to caregivers.- For infants, a faeces-free portion of a wet disposable nappy can be used in some cases. |
| Sample degradation | Improper storage or transport conditions. | - Urine samples should be sent to the laboratory as soon as possible after collection.- For short-term storage, refrigeration at 4°C is acceptable.- For longer-term storage, samples should be frozen at -20°C. |
| Contamination | Faecal contamination of the urine sample. | - Provide clear instructions to caregivers on proper sample collection techniques to minimize contamination.- If contamination is suspected, it should be noted on the request form. |
| Interference from medications | Administration of certain medications (e.g., hydrocortisone, cortisone acetate) can interfere with the analysis of endogenous cortisol metabolites. | - If glucocorticoid treatment is necessary, dexamethasone is preferred as its metabolites do not typically interfere with the assay.- All current medications should be clearly documented on the laboratory request form. |
Analytical (GC-MS/LC-MS/MS) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor chromatographic peak shape (tailing, splitting) | - Contamination of the analytical column.- Inappropriate injection solvent.- Column degradation. | - Implement a robust sample clean-up procedure (e.g., Solid-Phase Extraction) to remove matrix interferences.- Ensure the injection solvent is compatible with the mobile phase.- Regularly inspect and replace the analytical column as needed. |
| Low signal intensity or poor sensitivity | - Inefficient ionization.- Matrix effects (ion suppression or enhancement).- Suboptimal instrument parameters. | - Optimize mass spectrometer source conditions (e.g., temperature, gas flows).- Use isotopically labeled internal standards to compensate for matrix effects.- Perform a thorough sample clean-up to minimize matrix components.- Optimize MS/MS transitions (precursor and product ions) and collision energy for this compound. |
| Inaccurate quantification | - Lack of appropriate internal standard.- Non-linearity of the calibration curve.- Interference from isomeric compounds. | - Use a stable isotope-labeled internal standard for this compound if available.- Prepare a multi-point calibration curve covering the expected concentration range in pediatric samples.- Optimize chromatographic conditions to ensure baseline separation of this compound from its isomers (e.g., alpha-Cortol). |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or chromatographic system. | - Use a rigorous wash protocol for the autosampler needle and injection port.- Inject blank samples between high-concentration samples to assess for carryover. |
Section 3: Experimental Protocols
Sample Collection and Pre-analytical Handling
-
Sample Type: A 24-hour urine collection is ideal for quantitative analysis, but random urine samples are acceptable for qualitative screening in neonates and young children.
-
Container: Use a clean, plain universal container. No preservatives are typically required.
-
Volume: For random samples, a minimum of 5-20 mL is preferred.
-
Collection in Neonates: For suspected inborn errors of metabolism, samples should ideally be collected after day 3 of life.
-
Storage and Transport: Samples should be transported to the laboratory at ambient temperature as soon as possible. If there is a delay, store the sample at 4°C for short periods or frozen at -20°C for longer durations.
-
Documentation: Record the patient's age, sex, clinical details, and any current medications on the request form. For 24-hour collections, record the total volume.
Urinary Steroid Profiling by GC-MS (Representative Protocol)
This protocol is a representative example for the analysis of a steroid panel that includes this compound.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., stigmasterol) to a defined volume of urine.
-
Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, treat the urine sample with a β-glucuronidase/sulfatase enzyme preparation.
-
Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge to remove interfering substances.
-
Derivatization: Convert the steroid metabolites into volatile derivatives suitable for GC analysis. This is often a two-step process:
-
Methoximation: React the sample with methoxyamine hydrochloride to form methoxime derivatives of keto-steroids.
-
Silylation: React with a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) to form trimethylsilyl (TMS) ethers of hydroxyl groups.
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatography: Use a capillary column suitable for steroid analysis. A temperature gradient program is employed to separate the different steroid metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification.
-
Urinary Steroid Profiling by LC-MS/MS (Representative Protocol)
This protocol is a representative example for the analysis of a steroid panel that includes this compound.
-
Internal Standard Addition: Add a stable isotope-labeled internal standard for this compound (if available) or a suitable analogue to the urine sample.
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described for the GC-MS protocol to measure total (conjugated + unconjugated) this compound.
-
Sample Clean-up: Use either liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) to purify the sample.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
MRM Transitions: Define and optimize specific precursor-to-product ion transitions for this compound and the internal standard for sensitive and specific quantification.
-
-
Section 4: Data Presentation
Due to the lack of established, publicly available pediatric reference ranges for urinary this compound, the following table provides a template for how such data should be structured once established by a laboratory. It is crucial to interpret results against age- and gender-matched reference intervals.
Table 1: Hypothetical Pediatric Reference Ranges for Urinary this compound (μg/24 hours)
| Age Group | Male | Female |
| Neonates (3-28 days) | [Value Range] | [Value Range] |
| Infants (1-12 months) | [Value Range] | [Value Range] |
| Children (1-5 years) | [Value Range] | [Value Range] |
| Children (6-10 years) | [Value Range] | [Value Range] |
| Adolescents (11-17 years) | [Value Range] | [Value Range] |
Note: These are placeholder values. Laboratories must establish their own reference ranges.
Section 5: Visualizations
Cortisol Metabolism Pathway
The following diagram illustrates the metabolic pathway of cortisol, highlighting the formation of its metabolites, including this compound.
Caption: Simplified cortisol metabolism pathway showing the formation of this compound.
Experimental Workflow for Pediatric Urine Steroid Analysis
The following diagram outlines the general workflow for the analysis of this compound and other steroid metabolites in pediatric urine samples.
Caption: General workflow for pediatric urinary steroid analysis.
Navigating the Nuances of Sample Clean-up for Metabolomic Studies: A Technical Support Guide
Metabolomic studies, aimed at the comprehensive analysis of small molecules in a biological system, are highly sensitive to the quality of sample preparation. Inadequate sample clean-up can introduce variability, suppress ionization in mass spectrometry, and ultimately lead to inaccurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their sample clean-up procedures and ensure high-quality, reproducible data.
Troubleshooting Common Sample Clean-up Issues
This section addresses specific problems that may arise during common sample clean-up procedures: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation
Protein precipitation is a widely used method to remove proteins from biological samples, which can interfere with downstream analysis.[1]
Issue 1: Incomplete Protein Precipitation or Low Analyte Recovery
-
Question: My protein pellet is small, and I suspect incomplete precipitation. What could be the cause?
-
Answer: Incomplete protein precipitation can result from several factors. The choice and volume of the organic solvent are critical.[2] Methanol and acetonitrile are common choices, with methanol often yielding finer precipitates.[2] Ensure you are using a sufficient volume of cold organic solvent, typically a 3-5 fold excess relative to the sample volume.[2] Inadequate mixing or insufficient incubation time can also lead to incomplete precipitation. It is recommended to vortex the sample and solvent mixture thoroughly and incubate at a low temperature (e.g., -20°C) for a sufficient period. For some samples, the order of addition can matter; try adding the crashing solvent to the sample and vice versa to see if it improves precipitation.[2]
-
Question: After protein precipitation, the recovery of my target metabolites is low. Why is this happening and how can I improve it?
-
Answer: Low analyte recovery can be due to co-precipitation with the protein pellet, especially for metabolites that are protein-bound.[3] To mitigate this, consider adjusting the pH of the precipitation solvent. The addition of a small amount of acid (e.g., 1% formic acid) can help disrupt protein-metabolite interactions, but use caution with whole blood as it can extract more hemoglobin.[2] Another strategy is to optimize the solvent itself. While methanol and acetonitrile are common, a mixture of solvents might improve the recovery of a broader range of metabolites.[4] For instance, a methanol-ethanol mixture has been shown to be effective.[4]
Issue 2: Sample Contamination
-
Question: I am observing extraneous peaks in my chromatogram that I suspect are contaminants. Where could they be coming from?
-
Answer: Contamination can be introduced at various stages of the sample preparation process.[5] Ensure that all solvents are of the highest purity (e.g., LC/MS-grade) and that all labware (e.g., tubes, pipette tips) is clean and free of detergents or other residues.[6] Avoid using plastics that can leach plasticizers; use glass or polypropylene tubes when possible.[6] It is also good practice to process a "blank" sample (containing only the extraction solvent) to identify any background contamination.
Solid-Phase Extraction (SPE)
SPE is a versatile technique for sample clean-up and fractionation based on the differential affinity of analytes for a solid sorbent.[5][7]
Issue 1: Poor Analyte Recovery
-
Question: My analytes of interest are not being retained on the SPE column during the loading step. What should I do?
-
Answer: This issue, known as "breakthrough," can occur for several reasons. The sorbent chemistry may not be appropriate for your analytes.[8] Ensure the chosen sorbent has the correct retention mechanism (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged analytes).[8] The sample loading conditions are also critical. The flow rate might be too high, not allowing for sufficient interaction between the analytes and the sorbent.[9] Try decreasing the loading flow rate.[9] The composition of the sample solvent can also play a role; if it is too strong, it can prevent analyte retention.[9] Consider diluting your sample in a weaker solvent before loading.[9]
-
Question: My analytes are retained on the column, but I am unable to elute them effectively. How can I improve elution?
-
Answer: Incomplete elution suggests that the elution solvent is not strong enough to disrupt the interaction between the analytes and the sorbent.[10] You can try increasing the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or increasing the elution volume.[11] Adjusting the pH of the elution solvent can also be effective, particularly for ionizable analytes, by neutralizing their charge and reducing their affinity for an ion-exchange sorbent.[8]
Issue 2: Inconsistent Results
-
Question: I am observing significant variability in my results between different SPE cartridges from the same batch. What could be the cause?
-
Answer: Inconsistent flow rates between cartridges can lead to variability.[8] Ensure that the packing of the sorbent bed is uniform and that there are no channels or voids. Conditioning and equilibrating the cartridge properly is crucial for reproducible results.[9] Make sure the sorbent bed does not dry out before sample loading, as this can lead to inconsistent wetting and analyte interaction.[8]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases.[5]
Issue 1: Emulsion Formation
-
Question: An emulsion is forming at the interface between the two liquid phases, making it difficult to separate them. How can I prevent or break the emulsion?
-
Answer: Emulsion formation is a common problem in LLE, often caused by high concentrations of lipids or proteins in the sample.[12] To prevent emulsions, you can use gentle mixing (swirling) instead of vigorous shaking.[12] If an emulsion has already formed, you can try to break it by adding salt (salting out) to increase the ionic strength of the aqueous phase, centrifuging the sample to help separate the layers, or filtering the mixture through a glass wool plug.[12]
Issue 2: Poor Extraction Efficiency
-
Question: The recovery of my target analytes in the desired solvent phase is low. How can I improve the extraction efficiency?
-
Answer: Poor extraction efficiency can be due to an inappropriate choice of extraction solvent or a suboptimal pH. The solvent should have a high affinity for your analytes of interest and be immiscible with the sample matrix.[13] The pH of the aqueous phase is critical for ionizable compounds; adjust the pH to ensure your analytes are in their neutral, more organic-soluble form.[13] Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose sample clean-up method for metabolomics?
A1: There is no single "best" method, as the optimal choice depends on the sample type, the metabolites of interest, and the analytical platform.[5] However, protein precipitation with a cold organic solvent like methanol or acetonitrile is a simple, fast, and often effective first step for many biological samples like plasma and serum.[1][14] For more complex matrices or when targeting specific classes of metabolites, more selective techniques like SPE or LLE may be necessary.[15]
Q2: How many times should I freeze-thaw my samples?
A2: It is highly recommended to minimize freeze-thaw cycles, as they can significantly alter the metabolic profile.[16] Ideally, samples should be aliquoted into single-use volumes before the initial freezing. If repeated analysis from the same sample is necessary, aim for no more than two to three freeze-thaw cycles.[17]
Q3: How can I assess the efficiency of my sample clean-up procedure?
A3: You can assess the efficiency by spiking a known amount of a standard (ideally, a stable isotope-labeled version of your analyte of interest) into your sample before the clean-up process.[18] By measuring the recovery of this standard in your final extract, you can quantify the efficiency of your method. Additionally, analyzing the waste fractions from each step (e.g., the protein pellet, the SPE flow-through) can help identify where losses are occurring.[10]
Q4: What are Quality Control (QC) samples and why are they important in metabolomics?
A4: QC samples are pooled samples created by mixing small aliquots from all or a representative subset of the experimental samples.[18] They are analyzed periodically throughout the analytical run (e.g., every 5-10 samples) to monitor the stability and performance of the analytical system.[19] By observing the consistency of the QC sample data, you can identify and correct for analytical drift and ensure the reliability of your results.[19]
Data Presentation: Comparison of Clean-up Methods
The following table summarizes the performance of different sample clean-up methods for human plasma, providing a general guide for method selection.
| Clean-up Method | Protein Removal Efficiency | Number of Metabolite Features Detected | Analyte Recovery (CV%) | Reference |
| Methanol Precipitation | ~98% | ~2,056 | 3.7% | [4][14] |
| Methanol-Ethanol (1:1) Precipitation | >96% | ~1,831 (HILIC) | - | [4] |
| Acetonitrile Precipitation | - | ~1,606 | - | [4] |
| Solid-Phase Extraction (C18) | High | >1,500 | <1% (retention time) | [4] |
| Ultrafiltration | High | - | 3.6% | [14] |
Note: The number of metabolite features can vary significantly depending on the analytical platform (e.g., LC-MS, GC-MS, NMR) and data processing methods used.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for your analytical platform.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples (Reversed-Phase)
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load 500 µL of pre-filtered urine onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the retained metabolites with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in an appropriate solvent for analysis.
Visualizing Workflows and Relationships
Caption: A typical workflow for protein precipitation of plasma samples.
Caption: A logical guide to troubleshooting low analyte recovery in SPE.
References
- 1. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 2. agilent.com [agilent.com]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 7. silicycle.com [silicycle.com]
- 8. welch-us.com [welch-us.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. metabolon.com [metabolon.com]
- 17. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Untargeted Metabolomics: Sample Collection, Processing, and QC - Creative Proteomics [creative-proteomics.com]
Improving the limit of quantification (LOQ) for Beta-Cortol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help improve the limit of quantification (LOQ) for Beta-Cortol analysis.
Frequently Asked Questions (FAQs)
Q1: What is the Limit of Quantification (LOQ) and why is it critical for this compound analysis?
A1: The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably determined with an acceptable level of precision and accuracy. For this compound, a metabolite of cortisol, achieving a low LOQ is crucial for accurately understanding corticosteroid metabolism, diagnosing endocrine disorders, and assessing the biochemical roles of these hormones in various disease states.[1][2]
Q2: What are typical LOQ values achieved for this compound and similar compounds?
A2: Using modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), LOQs for corticosteroids, including this compound, can range from 0.5 to 2.0 ng/mL in urine samples.[1] For similar compounds like beta-blockers, highly sensitive methods have achieved LOQs in the 0.1 to 0.5 ng/mL range in biological matrices.[3] The specific LOQ is dependent on the matrix, sample preparation method, and instrumentation used.
Q3: What are the primary factors that affect the LOQ for this compound?
A3: The main factors include:
-
Sample Matrix Complexity: Biological samples like urine or plasma contain numerous endogenous compounds that can interfere with the analysis.[4]
-
Sample Preparation Efficiency: The effectiveness of the extraction and cleanup process in removing interferences and concentrating the analyte is critical.[5] Inefficient extraction can lead to low recovery and matrix effects.[6][7]
-
Chromatographic Resolution: The ability to separate this compound from its isomers (e.g., Alpha-Cortol) and other interfering compounds directly impacts quantification.[1]
-
Mass Spectrometer Sensitivity and Selectivity: The performance of the mass spectrometer, including the efficiency of ionization and detection, is a fundamental determinant of the achievable signal intensity.[8]
-
Matrix Effects: Ion suppression or enhancement during the electrospray ionization (ESI) process can significantly reduce or inconsistently alter the analyte signal, thereby worsening the LOQ.[6][7]
Q4: Which analytical technique is generally recommended for achieving a low LOQ for this compound?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[1][9] It offers superior performance over techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and ELISA by providing excellent chromatographic resolution and high specificity through mass-based detection, which effectively eliminates interference from other urine components.[1][9]
Troubleshooting Guide
This section addresses specific issues that can hinder the achievement of a low LOQ for this compound.
Problem: High Baseline Noise in Chromatogram
-
Question: My chromatogram shows a high and noisy baseline, which is making it difficult to integrate small peaks at the LOQ. What are the potential causes and solutions?
-
Answer: High baseline noise can originate from several sources. First, check the purity of your mobile phase solvents and additives; ensure they are LC-MS grade. Contaminated solvents or improper degassing can contribute to noise.[10] Second, inspect the mass spectrometer's ion source for contamination, as a dirty source is a common cause of high background noise. Finally, consider that electronic noise from the detector itself can be a factor; consult your instrument's performance diagnostics.
Problem: Low Signal Intensity and Suspected Ion Suppression
-
Question: The signal for my this compound analyte is much lower than expected, and I suspect matrix effects are suppressing the ion signal. How can I confirm this and what can I do to mitigate it?
-
Answer: Ion suppression is a common challenge in LC-MS/MS, especially with complex matrices like urine or plasma.[6][7]
-
Diagnosis: A post-column infusion experiment is the standard method to diagnose ion suppression. Infuse a constant flow of a this compound standard solution into the column eluent (after the column and before the MS source) while injecting a blank, extracted matrix sample. A dip in the otherwise stable signal at the retention time of interfering compounds confirms ion suppression.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your solid-phase extraction (SPE) protocol by testing different sorbents, optimizing wash steps to remove interferences, and ensuring the elution solvent is selective for this compound.[1]
-
Chromatographic Separation: Adjust your chromatographic gradient to better separate this compound from the matrix components causing suppression.
-
Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[11] However, this also dilutes the analyte, so this strategy is only effective if the initial signal is sufficiently high.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard, as it will co-elute and experience the same degree of ion suppression, allowing for accurate correction during data processing.
-
-
Problem: Poor Recovery During Sample Preparation
-
Question: My recovery of this compound after solid-phase extraction (SPE) is consistently low and variable. How can I optimize my extraction protocol?
-
Answer: Low recovery is often due to a suboptimal SPE method. To improve this:
-
Sorbent Selection: Ensure the SPE sorbent chemistry (e.g., C18, mixed-mode) is appropriate for the polarity of this compound.
-
pH Adjustment: The pH of the sample before loading can significantly affect the retention of this compound on the sorbent. Experiment with different pH values.
-
Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. Test different solvent compositions and strengths.
-
Elution Solvent: The elution solvent must be strong enough to completely desorb this compound from the sorbent. You may need to test different organic solvents or solvent mixtures. Recovery for corticosteroids should ideally be in the 85% to 106% range.[1]
-
Problem: Inability to Resolve this compound from Isomers
-
Question: I am struggling to achieve baseline separation between the stereoisomers Alpha-Cortol and this compound. How can I improve this resolution?
-
Answer: The separation of stereoisomers is critical for accurate quantification.[1] To improve resolution:
-
Use a High-Efficiency Column: Employing a column with smaller particles (e.g., sub-2 µm) can significantly enhance separation efficiency and resolution.[1]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition and gradient slope. A shallower gradient around the elution time of the isomers can improve separation.
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
-
Adjust Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase. Test different column temperatures (e.g., in 5°C increments) to see if resolution improves.
-
Quantitative Data Summary
Table 1: Comparison of Achieved LOQs for Corticosteroids and Related Compounds
| Analyte Class | Method | Matrix | Achieved LOQ | Reference |
| Endogenous Corticosteroids | LC-MS/MS | Urine | 0.5 - 2.0 ng/mL | [1] |
| Beta-Blockers | LC-MS | Urine | 0.53 - 2.23 ng/mL | [9] |
| Beta-Blockers | UHPLC-QqQ-MS/MS | Human Blood | 0.1 - 0.5 ng/mL | [3] |
| Beta-Agonists | LC-MS/MS | Animal Tissue | 0.1 - 0.5 µg/kg | [12] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for this compound Analysis via SPE
This protocol is a generalized procedure based on established methods for corticosteroid analysis.[1]
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add an internal standard.
-
Add 50 µL of β-glucuronidase enzyme.
-
Vortex briefly and incubate the mixture (e.g., at 37°C for 16 hours) to deconjugate the corticosteroids.[12]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences. Follow with a wash using a mild organic solvent (e.g., 3 mL of 20% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound and other corticosteroids from the cartridge using an appropriate volume (e.g., 2 mL) of a strong organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for developing and optimizing a quantitative method for this compound.
Caption: Troubleshooting logic for diagnosing and mitigating low signal intensity.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenge of analyzing beta-blocker drugs in sludge and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unige.iris.cineca.it [unige.iris.cineca.it]
- 9. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to improve limit of quantitation? - Chromatography Forum [chromforum.org]
- 11. lcms.cz [lcms.cz]
- 12. analysis.rs [analysis.rs]
Validation & Comparative
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS for Beta-Cortol Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of steroid metabolites is paramount. Beta-cortol, a key metabolite of cortisol, serves as a critical biomarker in various physiological and pathological states. The two gold-standard analytical techniques for its measurement, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each present distinct advantages and disadvantages. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Performance Showdown: A Quantitative Comparison
The analytical performance of LC-MS/MS and GC-MS for the quantification of this compound is summarized below. Data is compiled from validated methods for the analysis of urinary corticosteroids.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Lower | Generally Higher |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL[1] | Typically in the low ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (% CV) | 1.7 - 7.8%[1] | < 15% |
| Accuracy (% Bias) | 95.1 - 105.4%[1] | Within ±15% |
| Recovery | 85 - 106%[1] | Method Dependent |
| Sample Preparation | Simpler, direct analysis of conjugates possible | More complex, requires hydrolysis and derivatization |
| Analysis Time | Faster | Slower |
| Selectivity | High | High |
| Throughput | High | Lower |
In-Depth Look: Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are crucial for reproducibility and for understanding the nuances of each technique.
LC-MS/MS Protocol for this compound Analysis
This protocol is adapted from a validated method for the quantitative profiling of 21 endogenous corticosteroids in urine.[1]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a urine sample, add β-glucuronidase to deconjugate the steroid metabolites.
-
Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge to remove interfering substances.
-
Elution and Reconstitution: Elute the analytes and reconstitute in the initial mobile phase.
2. Liquid Chromatography:
-
Column: Utilize a high-resolution C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm).
-
Mobile Phase: Employ a gradient elution with a suitable solvent system, such as water with formic acid and methanol.
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
3. Tandem Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for this compound for enhanced selectivity and sensitivity.
GC-MS Protocol for this compound Analysis
This protocol is based on a comprehensive method for urinary steroid profiling.
1. Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the LC-MS/MS protocol, use β-glucuronidase to cleave conjugate groups.
-
Solid-Phase Extraction (SPE): Clean up the sample using an appropriate SPE cartridge.
-
Derivatization: This is a critical step for GC-MS. A two-step derivatization is typically employed:
-
Methoximation: Protects keto groups and prevents tautomerization.
-
Silylation: Replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility and thermal stability. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylation agent.
-
2. Gas Chromatography:
-
Column: Use a capillary column suitable for steroid analysis (e.g., a dimethylpolysiloxane-based column).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: Implement a temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all derivatized steroids.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting specific ions characteristic of the derivatized this compound.
Visualizing the Workflow and Comparison
To better illustrate the processes and their comparison, the following diagrams are provided.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them is contingent on the specific requirements of the study.
LC-MS/MS is often favored for its higher sensitivity, simpler sample preparation, and higher throughput, making it well-suited for large-scale clinical studies and routine diagnostic applications.[1] The ability to directly analyze conjugated metabolites can also be a significant advantage.
GC-MS , while requiring a more laborious sample preparation process involving derivatization, remains a robust and highly specific "gold standard" for comprehensive steroid profiling.[2] Its non-selective nature allows for the simultaneous analysis of a wide range of steroid metabolites, providing a holistic view of the steroidome, which can be invaluable in exploratory research and in the diagnosis of complex endocrine disorders.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique is essential for generating accurate and meaningful data in the analysis of this compound and other critical steroid biomarkers. In some cases, the complementary nature of the two techniques may warrant their use in conjunction to achieve the most comprehensive analytical results.
References
Urinary Beta-Cortol Levels: A Comparative Analysis in Healthy and Obese Individuals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary beta-cortol levels, a key metabolite of cortisol, between healthy-weight and obese individuals. Understanding the alterations in cortisol metabolism associated with obesity is crucial for research into the metabolic and cardiovascular complications of this condition. This document summarizes key quantitative data, details the experimental protocols used for measurement, and visualizes the relevant metabolic pathways.
Data Presentation: Altered Cortisol Metabolism in Obesity
A significant finding in the field is the observed reduction in the cortol/cortolone ratio in individuals with obesity. This suggests a shift in the metabolic pathway of cortisol, favoring the formation of cortolones over cortols.
| Parameter | Healthy Individuals (BMI 20-25 kg/m ²) | Obese Individuals (BMI >30 kg/m ²) | Significance |
| Urinary Cortol/Cortolone Ratio | 0.41 ± 0.03 | 0.34 ± 0.03 | P < 0.05 |
Table 1: Comparison of the urinary cortol/cortolone ratio in healthy and obese individuals. Data are presented as mean ± standard error. A lower ratio in the obese group indicates a relative decrease in cortol (including this compound) excretion compared to cortolone excretion.
In pre-adolescent children with obesity, studies have also noted that α-cortol and α-cortolone appear to be excreted more abundantly than β-cortol or β-cortolone, suggesting a potential shift in stereoisomer formation in the context of obesity.
Experimental Protocols: Measurement of Urinary Steroid Metabolites
The standard method for the comprehensive analysis of urinary steroid metabolites, including this compound, is gas chromatography-mass spectrometry (GC-MS).
Protocol: Urinary Steroid Profiling by GC-MS
1. Sample Collection:
-
A complete 24-hour urine collection is obtained from the subject.
-
The total volume is recorded, and an aliquot is taken for analysis.
2. Sample Preparation:
-
Enzymatic Hydrolysis: To measure the total (free and conjugated) steroid metabolites, an enzymatic hydrolysis step is performed. A sample of urine is incubated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates from the steroid metabolites.
-
Extraction: The hydrolyzed urine sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids.
-
Derivatization: The extracted steroids are chemically modified (derivatized) to increase their volatility and thermal stability for GC-MS analysis. A common derivatization procedure involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.
3. GC-MS Analysis:
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph. The different steroid metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
4. Quantification:
-
The concentration of each steroid metabolite, including this compound, is determined by comparing the peak area of the analyte to that of a known amount of an internal standard added to the sample before processing.
Visualization of Metabolic Pathways and Workflows
To better understand the metabolic context of this compound and the experimental process for its measurement, the following diagrams are provided.
Caption: Cortisol metabolism to cortols and cortolones.
Caption: Experimental workflow for urinary steroid profiling.
A Comparative Guide: Unraveling the Correlation Between Salivary Cortisol and Urinary β-Cortol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Analytes: A Snapshot
Salivary cortisol is a well-established, non-invasive measure of the biologically active, unbound fraction of cortisol in the bloodstream. Its levels exhibit a distinct diurnal rhythm, peaking in the morning and declining throughout the day. Urinary β-cortol, along with α-cortol, is a downstream metabolite of cortisol, reflecting the body's overall cortisol production and metabolism over a period. Urinary metabolites provide an integrated picture of cortisol secretion, representing a significant portion of the total cortisol output.
Correlation Insights: What the Data Suggests
While a specific Pearson or Spearman correlation coefficient between salivary cortisol and urinary β-cortol is not prominently reported, studies comparing salivary cortisol with urinary free cortisol and total cortisol metabolites provide strong inferential evidence of a significant positive relationship.
Research has demonstrated a good consistency in the diurnal patterns of salivary free cortisol and urinary free cortisol. One study involving 68 individuals with concurrent measures found no significant difference in the diurnal variation between the two matrices (P = 0.83), with an intraclass correlation coefficient (ICC) of 0.77, indicating good consistency. Another study reported strong correlations between salivary cortisol (measured by both immunoassay and LC-MS/MS) and serum-free cortisol (r = 0.858 and r = 0.868, respectively), which is the precursor to urinary free cortisol.
Furthermore, the correlation between spot urine collections and 24-hour urine collections for total cortisol metabolites, which include β-cortol, is excellent (ICC = 0.92). This suggests that urinary metabolite measurements are robust and reflect overall cortisol production, which is also mirrored in salivary cortisol levels. The lack of a direct correlation study between salivary cortisol and urinary β-cortol highlights a potential area for future research to refine our understanding of HPA axis assessment.
Data Presentation: A Comparative Overview
The following table summarizes key characteristics and performance metrics for salivary cortisol and urinary cortisol metabolite analysis.
| Feature | Salivary Cortisol | Urinary β-Cortol (as part of Total Cortisol Metabolites) |
| Analyte | Free, biologically active cortisol | Metabolite of cortisol |
| Matrix | Saliva | Urine |
| Collection Method | Non-invasive, self-collection via swabs or passive drool | Non-invasive, typically 24-hour or spot urine collection |
| Temporal Resolution | Point-in-time measurement, good for diurnal rhythm assessment | Integrated measure over a collection period (e.g., 24 hours) |
| Primary Analytical Method | ELISA, LC-MS/MS | LC-MS/MS |
| Reported Correlation | Strong correlation with serum free cortisol (r > 0.85). Good consistency with diurnal pattern of urinary free cortisol (ICC = 0.77). | High consistency between 4-spot and 24-hour urine collections for total metabolites (ICC = 0.92). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.
Protocol 1: Salivary Cortisol Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a common method for the quantitative determination of salivary cortisol.
1. Sample Collection and Preparation:
-
Saliva samples are collected using sterile swabs or by passive drool into collection tubes.
-
Samples are immediately chilled and then frozen at -20°C or lower until analysis.
-
Prior to the assay, samples are thawed and centrifuged to pellet any mucins and other particulate matter.
2. ELISA Procedure:
-
A specific volume of the clear saliva supernatant, along with standards and controls, is pipetted into the wells of a microtiter plate pre-coated with cortisol-specific antibodies.
-
A fixed amount of horseradish peroxidase (HRP)-labeled cortisol is added to each well.
-
The plate is incubated, during which the unlabeled cortisol from the sample and the HRP-labeled cortisol compete for binding to the coated antibody.
-
After incubation, the wells are washed to remove any unbound components.
-
A substrate solution is added to the wells, which reacts with the bound HRP to produce a color change.
-
The reaction is stopped, and the optical density of each well is measured using a microplate reader at a specific wavelength. The concentration of cortisol in the sample is inversely proportional to the color intensity.
Protocol 2: Urinary Cortisol Metabolite (including β-Cortol) Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a highly specific and sensitive method for quantifying urinary cortisol metabolites.
1. Sample Collection and Preparation:
-
A 24-hour or timed spot urine sample is collected. For 24-hour collections, the total volume is recorded, and an aliquot is taken for analysis.
-
Urine samples are stored at -20°C or lower until analysis.
2. Sample Pre-treatment and Extraction:
-
An internal standard (e.g., a deuterated version of the analyte) is added to a specific volume of the urine sample.
-
For the analysis of total (free + conjugated) metabolites, the sample undergoes enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to deconjugate the metabolites.
-
The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids and remove interfering substances.
-
The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system, where the different cortisol metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.
-
The separated metabolites then enter a tandem mass spectrometer. The first mass spectrometer (MS1) isolates the precursor ion of the target metabolite (e.g., β-cortol).
-
The isolated precursor ion is fragmented in a collision cell, and the second mass spectrometer (MS2) detects and quantifies specific product ions.
-
The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Cortisol Metabolism and Excretion Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Beta-Cortol vs. Tetrahydrocortisol: A Comparative Guide to Their Roles as Metabolic Disease Markers
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease research is continuously evolving, with a growing focus on identifying sensitive and specific biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. Among the myriad of candidates, metabolites of cortisol, the primary stress hormone, have garnered significant attention due to their intricate involvement in regulating metabolism. This guide provides an objective comparison of two such metabolites, Beta-Cortol and tetrahydrocortisol, as potential markers for metabolic diseases, including metabolic syndrome, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).
Introduction to Cortisol Metabolism and its Dysregulation in Metabolic Disease
Cortisol, a glucocorticoid hormone, is essential for maintaining metabolic homeostasis. Its systemic levels are tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. However, at the tissue level, the activity of enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5α- and 5β-reductases fine-tunes local cortisol concentrations. In metabolic diseases, the dysregulation of these enzymes leads to altered cortisol metabolism, contributing to the pathophysiology of conditions like obesity, insulin resistance, and NAFLD.[1] this compound and tetrahydrocortisol are downstream metabolites of cortisol, and their urinary excretion levels can reflect these enzymatic activities and overall cortisol production.
Comparative Analysis of this compound and Tetrahydrocortisol
While both this compound and tetrahydrocortisol are products of cortisol metabolism, their positions in the metabolic pathway and the information they provide may differ. Tetrahydrocortisol (THF) and its isomer allo-tetrahydrocortisol (5α-THF) are major metabolites of cortisol, formed through the action of 5β-reductase and 5α-reductase, respectively. This compound, along with α-cortol, is a further downstream metabolite.[2] The measurement of these metabolites, often in a 24-hour urine sample, provides a comprehensive view of cortisol production and metabolism.[1]
Performance as Markers for Metabolic Syndrome and Insulin Resistance
Elevated urinary excretion of total glucocorticoid metabolites, which includes tetrahydrocortisol, has been associated with metabolic syndrome.[3] Studies in hypertensive obese children have shown a significant correlation between the ratio of (THF + 5α-THF) to tetrahydrocortisone (THE) and systolic blood pressure, suggesting that altered cortisol metabolism is an independent factor influencing blood pressure in this population.[3]
While direct comparative studies are limited, the existing evidence suggests that the overall profile of cortisol metabolites, rather than a single metabolite, may be more informative. For instance, in obesity, there is often a significant reduction in the urinary (THF + 5α-THF)/THE ratio, indicating an overall inhibition of 11β-HSD1 activity.[4] This can lead to an increased metabolic clearance rate of cortisol, which in turn stimulates a compensatory increase in cortisol production.[4]
The following table summarizes the key findings from studies investigating the association of these metabolites with metabolic syndrome and insulin resistance.
| Biomarker/Ratio | Metabolic Condition | Key Findings | Reference |
| Urinary Total Glucocorticoid Metabolites | Metabolic Syndrome | Increased excretion in individuals with metabolic syndrome. | [3] |
| (THF + 5α-THF)/THE Ratio | Hypertension in Obese Children | Significant correlation with systolic blood pressure. | [3] |
| (THF + 5α-THF)/THE Ratio | Obesity | Significantly reduced in obese individuals. | [4] |
Performance as Markers for Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent research has highlighted the potential of the urinary steroid metabolome in the non-invasive diagnosis and staging of NAFLD. A study utilizing gas chromatography-mass spectrometry (GC-MS) coupled with machine learning analysis of the urinary steroid metabolome demonstrated excellent separation of patients with early-stage (F0-F2) from advanced-stage (F3-F4) fibrosis with an area under the receiver operating characteristic curve (AUC-ROC) of 0.92.[5] Furthermore, this approach showed near-perfect separation of healthy controls from patients with advanced fibrotic NAFLD (AUC-ROC = 0.99) and NAFLD cirrhosis (AUC-ROC = 1.0).[5]
While these findings are promising for the entire steroid profile, the specific contribution of this compound versus tetrahydrocortisol as individual markers is not explicitly detailed. However, the analysis identified a subset of the ten most discriminatory steroids for distinguishing different clinical comparisons, which would include metabolites of cortisol.[5]
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and analytical procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified metabolic pathway of cortisol to its major urinary metabolites.
Caption: A generalized workflow for the analysis of urinary steroid metabolites.
Experimental Protocols
The accurate quantification of this compound and tetrahydrocortisol is critical for their evaluation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for urinary steroid profiling.[6][7]
Key Methodological Steps:
-
Sample Collection: 24-hour urine collection is typically performed to account for diurnal variations in cortisol secretion.
-
Enzymatic Hydrolysis: Steroid metabolites are excreted in urine mainly as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to release the free steroids.[2][8]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate and concentrate the steroids from the urine matrix.[2][8]
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted steroids are derivatized to increase their volatility and improve chromatographic separation.[9]
-
Chromatographic Separation and Mass Spectrometric Detection: The prepared samples are then analyzed by GC-MS or LC-MS/MS for the separation and quantification of individual steroid metabolites.[2][6]
A detailed protocol for the analysis of 21 endogenous corticosteroids in urine by LC-MS/MS has been described, which includes the baseline separation of stereoisomers such as α-/β-cortol and allo-tetrahydrocortisol/tetrahydrocortisol.[2] Similarly, protocols for GC-MS analysis of urinary steroids have been well-established.[9][10]
Conclusion and Future Directions
Both this compound and tetrahydrocortisol are valuable components of the urinary steroid metabolome that reflect alterations in cortisol metabolism associated with metabolic diseases. While current evidence points towards the superior diagnostic and staging power of the entire urinary steroid profile, particularly in NAFLD, the individual and comparative performance of this compound and tetrahydrocortisol warrants further investigation.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of the diagnostic and prognostic accuracy of this compound and tetrahydrocortisol for metabolic syndrome, insulin resistance, and different stages of NAFLD are needed.
-
Large-scale validation: Prospective studies in large, well-characterized patient cohorts are required to validate the clinical utility of these biomarkers.
-
Standardization of protocols: Harmonization of analytical methods and establishment of standardized reference ranges will be crucial for the widespread clinical implementation of these markers.
References
- 1. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]
- 2. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary cortisol to cortisone metabolites in hypertensive obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol metabolism in human obesity: impaired cortisone-->cortisol conversion in subjects with central adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Establishing Reference Intervals for Urinary Beta-Cortol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for establishing reference intervals of urinary Beta-Cortol, a key metabolite of cortisol. Designed for researchers, scientists, and drug development professionals, this document outlines established reference values, details experimental protocols, and compares the predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Urinary this compound
This compound, along with its stereoisomer alpha-cortol and the related beta-cortolone, are significant downstream metabolites of cortisol. The quantification of these metabolites in urine provides a non-invasive window into cortisol metabolism. Accurate reference intervals are crucial for the assessment of adrenal function and the diagnosis and monitoring of various endocrine disorders. The profile of cortisol metabolites can be indicative of the activity of key enzymes in steroidogenesis.
Reference Intervals for Urinary this compound
The establishment of reliable reference intervals is fundamental for the clinical interpretation of urinary steroid profiles. A major population-based study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) has provided robust, age- and sex-stratified 24-hour urinary excretion reference intervals for a wide range of steroid metabolites, including this compound.
A key finding from this research is that urinary excretion of this compound does not show a significant age-dependent variation in adults.[1][2] However, significant differences in the excretion of total cortisol metabolites are observed between men and women, underscoring the necessity for sex-specific reference ranges.[3]
Table 1: 24-Hour Urinary this compound Reference Intervals (μg/24 hours) by GC-MS in Adults
| Age (years) | Men (2.5th - 97.5th percentile) | Women (2.5th - 97.5th percentile) |
| 20 | 213 - 1171 | 141 - 853 |
| 30 | 213 - 1171 | 141 - 853 |
| 40 | 213 - 1171 | 141 - 853 |
| 50 | 213 - 1171 | 141 - 853 |
| 60 | 213 - 1171 | 141 - 853 |
| 70 | 213 - 1171 | 141 - 853 |
| 80 | 213 - 1171 | 141 - 853 |
Data adapted from Ackermann D, et al. (2019) and the corresponding correction.
It is important to note that reference intervals can be method-dependent. While GC-MS is often considered the gold standard for its high chromatographic resolution, LC-MS/MS is increasingly utilized due to its higher throughput and simpler sample preparation.[1][4][5] Currently, there is a lack of studies directly comparing urinary this compound reference intervals obtained by both GC-MS and LC-MS/MS in the same population cohort. Researchers should, therefore, establish or validate reference intervals for the specific analytical platform used in their laboratory.
Comparison of Analytical Methodologies
The two primary analytical techniques for urinary steroid profiling are GC-MS and LC-MS/MS. Each presents a unique set of advantages and disadvantages.
Table 2: Comparison of GC-MS and LC-MS/MS for Urinary this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives of steroids followed by mass analysis. | Separation of steroids in their native or near-native state in a liquid phase followed by mass analysis. |
| Sample Preparation | More complex: requires enzymatic hydrolysis, solid-phase extraction (SPE), and chemical derivatization to increase volatility.[6] | Simpler: typically involves enzymatic hydrolysis followed by SPE or liquid-liquid extraction (LLE).[7] |
| Throughput | Lower, due to longer run times and extensive sample preparation.[1] | Higher, with shorter chromatographic run times and less complex sample preparation.[1][4] |
| Resolution | Excellent chromatographic resolution, particularly for isomeric compounds.[5][8] | Good resolution, though baseline separation of some stereoisomers can be challenging.[7] |
| Sensitivity & Specificity | High sensitivity and specificity, especially with tandem MS (MS/MS).[8] | Excellent sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[9] |
| Cost | Generally lower instrument cost compared to high-end LC-MS/MS systems. | Can have a higher initial instrument cost. |
| Robustness | Well-established and robust methodology for steroid profiling.[4] | Increasingly robust with modern instrumentation. |
Experimental Protocols
Detailed and validated experimental protocols are critical for accurate and reproducible quantification of urinary this compound. Below are representative workflows for both GC-MS/MS and LC-MS/MS.
GC-MS/MS Protocol for Urinary Steroid Profiling
This protocol is based on established methods for comprehensive urinary steroid analysis.[6]
-
Sample Preparation:
-
Internal Standard Addition: Add a mixture of deuterated internal standards to 2 mL of urine.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated steroids, add β-glucuronidase/arylsulfatase and incubate.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Apply the hydrolyzed urine sample, wash the cartridge to remove interferences, and elute the steroids with methanol.
-
Derivatization: Evaporate the eluate to dryness. Add methoxyamine hydrochloride in pyridine to form methoxime derivatives of keto-groups. Subsequently, add a silylating agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA) to form trimethylsilyl ethers of hydroxyl groups.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Utilize a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a suitable temperature gradient for optimal separation.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, selecting specific precursor and product ion transitions for this compound and the internal standard.
-
LC-MS/MS Protocol for Urinary Steroid Profiling
This protocol is a generalized procedure based on current practices for corticosteroid analysis.[7][10]
-
Sample Preparation:
-
Internal Standard Addition: Spike urine samples with an appropriate stable isotope-labeled internal standard.
-
Enzymatic Hydrolysis: Incubate the urine with β-glucuronidase to cleave glucuronide conjugates.
-
Extraction: Perform either solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) or liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate or dichloromethane.
-
Reconstitution: Evaporate the extract and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase typically consisting of water and methanol or acetonitrile, often with a formic acid or ammonium formate additive to improve ionization.
-
Mass Spectrometer: Utilize an electrospray ionization (ESI) source, most commonly in positive ion mode. Operate the tandem mass spectrometer in MRM mode to monitor specific transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.
-
Visualizing Experimental Workflows
Caption: Comparative workflow for GC-MS/MS and LC-MS/MS analysis of urinary this compound.
Signaling Pathways and Logical Relationships
The production of this compound is part of the broader cortisol metabolism pathway. Understanding these relationships is key to interpreting urinary steroid profiles.
Caption: Key enzymatic steps in the metabolism of cortisol leading to the formation of this compound.
Conclusion
The accurate measurement of urinary this compound is essential for a comprehensive assessment of adrenal function. This guide provides the necessary information for researchers to select an appropriate analytical methodology and establish reliable reference intervals. While GC-MS remains a benchmark for resolution, LC-MS/MS offers a high-throughput alternative. The choice of method will depend on the specific research question, available instrumentation, and desired sample throughput. Regardless of the platform, adherence to rigorous validation procedures and the establishment of population-specific reference intervals are paramount for meaningful data interpretation.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gender differences in the urinary excretion rates of cortisol and androgen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography tandem mass spectrometry offers advantages for urinary steroids analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Beta-Cortol Measurement
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. This guide provides a comprehensive overview of the inter-laboratory validation of Beta-Cortol, a key metabolite of cortisol. By objectively comparing analytical methodologies and presenting supporting experimental data, this document aims to facilitate informed decisions in clinical and research settings.
This compound, a significant product of cortisol metabolism, serves as a crucial biomarker in various physiological and pathological states.[1] Consistent and reliable measurement of this steroid hormone across different laboratories is essential for the standardization of clinical trials, diagnostic tests, and research studies. This guide delves into the prevalent analytical techniques, their performance characteristics, and a model for inter-laboratory comparison.
A Tale of Two Techniques: LC-MS/MS vs. GC-MS
The quantification of this compound in biological matrices, primarily urine, is dominated by two powerful analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both offer high sensitivity and specificity, they differ in workflow, sample preparation, and throughput.
A comparison of urinary steroid profiling reveals that while GC-MS has traditionally been considered a gold standard, UPLC-MS/MS (an ultra-high-performance version of LC-MS/MS) offers reduced sample preparation and run times, leading to greater sample throughput while maintaining comparable resolution.[1]
| Parameter | LC-MS/MS | GC-MS | Source |
| Sample Preparation | Enzymatic hydrolysis, solid-phase extraction (SPE) | Enzymatic hydrolysis, solid-phase extraction, dual derivatization | [2][3] |
| Analysis Time | Shorter (e.g., ~12-22 minutes per sample) | Longer | [1][3] |
| Throughput | Higher | Lower | [1] |
| Derivatization | Not typically required | Required | [2][4] |
| Stereoisomer Separation | Excellent baseline separation of α-/β-cortol | Good separation | [3] |
| Sensitivity (LOQ) | 0.5 - 2.0 ng/mL for a panel of corticosteroids | Suitable for physiological and pathological concentrations | [2][3] |
| Precision (%CV) | 1.7 - 7.8% | < 15% | [2][3] |
| Accuracy (% Bias) | 95.1 - 105.4% | Within ±15% | [2][3] |
| Recovery | 85 - 106% | Not explicitly stated for this compound | [3] |
Table 1: Comparison of LC-MS/MS and GC-MS for Corticosteroid Analysis. This table summarizes the key performance characteristics of the two major analytical platforms used for the measurement of this compound and other related steroids. The data is compiled from studies validating these methods for a panel of corticosteroids.
A Framework for Inter-laboratory Validation: Lessons from Testosterone Measurement
| Parameter | Performance Goal (based on Testosterone study) | Source |
| Overall Coefficient of Variation (CV) | < 15% for concentrations > 1.53 nmol/L | [5] |
| Between-Assay Variability | Major contributor to overall variability | [5] |
| Assay Precision (Within-Run CV) | < 3% with optimal sample preparation | [5] |
| Mean Percent Difference to Reference | ~11% | [5] |
| Deming Regression Slopes | 0.903 - 1.138 | [5] |
Table 2: Analogous Inter-laboratory Performance Metrics. This table presents key performance indicators from an inter-laboratory comparison study of serum total testosterone measured by mass spectrometry, which can serve as a benchmark for establishing a similar program for this compound. It is important to note that these values are for a different analyte but represent a robust framework for validation.
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are the bedrock of reproducible science. Below are summarized methodologies for the analysis of this compound and other corticosteroids using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Urinary Corticosteroid Profiling
This method allows for the efficient and quantitative profiling of 21 endogenous corticosteroids, including this compound.[3]
-
Sample Preparation:
-
Enzymatic hydrolysis with beta-glucuronidase to deconjugate the steroids.
-
Purification using a solid-phase extraction (SPE) cartridge.
-
-
Chromatography:
-
Separation on a sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm).
-
-
Mass Spectrometry:
-
Quantification using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
GC-MS Protocol for Urinary Steroid Profiling
This protocol is a validated method for the quantification of 32 urinary steroid metabolites.[2]
-
Sample Preparation:
-
Solid-phase extraction.
-
Enzymatic hydrolysis.
-
Dual derivatization to make the steroids volatile for GC analysis.
-
-
Chromatography:
-
Gas chromatographic separation.
-
-
Mass Spectrometry:
-
Mass detection under full scan mode.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps in this compound measurement and the metabolic pathway of its parent compound, cortisol.
Caption: Analytical workflow for this compound measurement.
Caption: Simplified metabolic pathway of cortisol.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Analysis of Beta-Cortol and Cortisone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the metabolism of Beta-Cortol and cortisone, two key metabolites of the glucocorticoid hormone cortisol. Understanding the distinct metabolic pathways and fates of these compounds is crucial for researchers in endocrinology, pharmacology, and drug development for accurate biomarker interpretation and the design of novel therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.
Introduction to this compound and Cortisone
Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism to a variety of compounds that are subsequently excreted in the urine. Among the most significant metabolic routes are the conversion to cortisone and the formation of various tetrahydro-metabolites.
Cortisone is the direct, inactive metabolite of cortisol, formed by the action of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). The interconversion of cortisol and cortisone, often termed the "cortisol-cortisone shuttle," is a critical mechanism for regulating the local availability of active glucocorticoids to their receptors.[1] The primary urinary metabolite of cortisone is tetrahydrocortisone (THE).
This compound is a downstream metabolite of cortisol. Its formation follows a different pathway involving the reduction of the A-ring and the C-20 ketone. The metabolic cascade proceeds from cortisol to 5β-tetrahydrocortisol and finally to this compound.[2][3] The enzyme responsible for the conversion of 5β-tetrahydrocortisol to this compound is 20β-hydroxysteroid dehydrogenase (20β-HSD).[3]
Comparative Data on Urinary Excretion
The urinary excretion of steroid metabolites provides a non-invasive window into the activity of various metabolic pathways. The following table summarizes the median urinary excretion rates of this compound (in conjunction with β-cortolone) and tetrahydrocortisone (THE) in healthy adult men and women, as determined by gas chromatography.
| Metabolite | Median Urinary Excretion (μ g/day ) - Men | Median Urinary Excretion (μ g/day ) - Women |
| Tetrahydrocortisone (THE) | 2500 | 1600 |
| β-cortolone + β-cortol | 450 | 300 |
Data sourced from a study on gender differences in urinary steroid metabolite excretion.[4]
Metabolic Pathways
The metabolic pathways of cortisone and this compound originating from cortisol are distinct, involving different enzymatic steps and leading to different end products for excretion.
References
- 1. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gender differences in the urinary excretion rates of cortisol and androgen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Beta-Cortol: A Specific Marker for Adrenal Suppression? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of adrenal suppression, a condition characterized by the inadequate production of cortisol by the adrenal glands, is critical in various clinical and research settings. While serum cortisol and urinary free cortisol are established biomarkers, the quest for more specific and sensitive markers is ongoing. This guide provides a comprehensive comparison of Beta-Cortol, a metabolite of cortisol, with conventional markers for adrenal suppression, supported by experimental data and detailed methodologies.
Executive Summary
Current evidence suggests that while urinary this compound is a valuable component of a comprehensive steroid profile for assessing adrenal function, it is not yet validated as a standalone specific marker for adrenal suppression. Established methods, including serum cortisol, urinary free cortisol, and ACTH stimulation tests, remain the cornerstones of diagnosis. However, the analysis of a panel of cortisol metabolites, including this compound, through advanced techniques like mass spectrometry, can offer a more nuanced understanding of cortisol metabolism and may improve diagnostic accuracy in specific contexts.
Data Presentation: Quantitative Comparison of Biomarkers
| Biomarker/Test | Sample Type | Key Advantages | Key Limitations | Typical Reference Ranges (Adults) |
| This compound (as part of urinary steroid profile) | 24-hour Urine | Provides a comprehensive view of cortisol metabolism. May detect subtle changes in adrenal function. | Not a standalone diagnostic marker. Requires specialized equipment (GC/MS or LC-MS/MS). Reference ranges can vary. | Varies significantly based on the overall steroid profile and laboratory methods. |
| Serum Cortisol (morning) | Blood (Serum) | Widely available, relatively inexpensive. Good initial screening tool. | Levels fluctuate with diurnal rhythm and stress. Influenced by cortisol-binding globulin (CBG) levels. | 8 AM: 5-25 µg/dL (140-690 nmol/L) |
| Urinary Free Cortisol (UFC) | 24-hour Urine | Reflects unbound, biologically active cortisol over a 24-hour period. Less affected by diurnal variations. | Inconvenient collection. Can be affected by fluid intake and kidney function. Not reliable for diagnosing adrenal insufficiency.[1] | 10-100 µg/24 hours |
| ACTH Stimulation Test (Standard Dose) | Blood (Serum) | "Gold standard" for diagnosing primary adrenal insufficiency.[2] Assesses the adrenal gland's capacity to produce cortisol. | More complex and time-consuming than basal tests. Involves administration of synthetic ACTH. | Post-ACTH cortisol: >18-20 µg/dL |
| Salivary Cortisol (late-night) | Saliva | Non-invasive, easy to collect at home. Reflects unbound cortisol levels. | Limited by collection and analysis standardization. Primarily used for diagnosing Cushing's syndrome. | Varies by assay, typically very low (<0.1 µg/dL) |
Signaling Pathway: Cortisol Metabolism
The following diagram illustrates the metabolic pathway of cortisol, highlighting the formation of its major metabolites, including cortols and cortolones.
Caption: Cortisol metabolism pathway.
Experimental Protocols
Urinary Steroid Profiling by Gas Chromatography/Mass Spectrometry (GC/MS)
This method allows for the simultaneous measurement of a wide range of cortisol metabolites, including this compound.
Methodology:
-
Sample Preparation: A 24-hour urine collection is required. An aliquot of the urine is subjected to enzymatic hydrolysis using β-glucuronidase to deconjugate the steroid metabolites.
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using a solid-phase extraction (SPE) cartridge.
-
Derivatization: The extracted steroids are chemically modified (derivatized) to increase their volatility for gas chromatography.
-
GC/MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different steroid metabolites based on their boiling points and interactions with the chromatographic column. The separated metabolites then enter a mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique fingerprint for each steroid, allowing for its identification and quantification.[3]
Urinary Corticosteroid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of urinary corticosteroids.
Methodology:
-
Sample Preparation: Similar to GC/MS, a 24-hour urine sample is used. An enzymatic hydrolysis step with β-glucuronidase is performed.
-
Purification: The sample is purified using a solid-phase extraction cartridge.
-
LC Separation: The purified sample is injected into a liquid chromatograph. A C18 column is typically used to separate the corticosteroids.
-
MS/MS Detection: The separated steroids are introduced into a triple quadrupole mass spectrometer with an electrospray ionization source in positive ion mode for detection and quantification.[4] This method allows for the baseline separation of stereoisomers like alpha-/beta-cortol.[4]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the analysis of urinary cortisol metabolites.
Caption: Urinary steroid analysis workflow.
Logical Relationship: Interpreting Biomarker Results in Adrenal Suppression
The diagnosis of adrenal suppression involves a multi-faceted approach, integrating clinical presentation with biomarker data.
Caption: Diagnostic pathway for adrenal suppression.
Conclusion
The measurement of urinary this compound as part of a comprehensive steroid profile provides valuable insights into the metabolic fate of cortisol and can contribute to the overall assessment of adrenal function. While studies have shown altered levels of this compound in adrenal insufficiency, it has not been established as a sufficiently specific or sensitive standalone marker to replace current gold-standard tests for adrenal suppression. Advanced analytical techniques like GC/MS and LC-MS/MS are powerful tools for researchers investigating the nuances of adrenal disorders. However, for routine clinical diagnosis of adrenal suppression, morning serum cortisol and the ACTH stimulation test remain the primary diagnostic tools. Further research is warranted to fully elucidate the clinical utility of this compound and other cortisol metabolites in the diagnosis and management of adrenal suppression.
References
- 1. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 2. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical utility of Beta-Cortol measurement compared to free cortisol
For Immediate Release
This guide provides a comprehensive comparison of the clinical utility of measuring Beta-Cortol versus free cortisol for researchers, scientists, and drug development professionals. While urinary free cortisol is a well-established biomarker in assessing adrenal function, understanding the role and measurement of its metabolites, such as this compound, may offer a more nuanced view of cortisol metabolism and its dysregulation in various pathological states.
Executive Summary
Free cortisol, the biologically active fraction of cortisol, is a cornerstone in the diagnosis and management of adrenal disorders like Cushing's syndrome and adrenal insufficiency. Its measurement in urine, saliva, and serum is well-validated and clinically established. This compound, a downstream metabolite of cortisol, reflects the body's cortisol production and metabolism. While methods for its quantification, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), are available, its clinical utility as a standalone or comparative biomarker to free cortisol is not yet well-established in the literature. This guide synthesizes the available data on both analytes, their measurement protocols, and their roles in the cortisol metabolism pathway to provide a comparative framework for research and clinical investigation.
Data Presentation: Quantitative Comparison
Direct comparative studies on the diagnostic accuracy of this compound versus free cortisol for specific adrenal disorders are scarce in the current literature. The following table summarizes the established performance of urinary free cortisol (UFC) for the diagnosis of Cushing's syndrome and provides a framework for where this compound data would be integrated should it become available.
Table 1: Comparison of Urinary Free Cortisol and this compound as Biomarkers for Cushing's Syndrome
| Feature | Urinary Free Cortisol (UFC) | Urinary this compound |
| Diagnostic Sensitivity | High (often >95%)[1] | Data not available |
| Diagnostic Specificity | Variable (can be affected by various conditions)[1] | Data not available |
| Established Clinical Cut-offs | Yes (vary by assay and laboratory)[2] | Not established |
| Primary Clinical Application | First-line screening test for Cushing's syndrome[3][4] | Under investigation; may reflect cortisol production |
| Measurement Methodology | Immunoassay, LC-MS/MS[3][5] | Primarily LC-MS/MS[6] |
Cortisol Metabolism and Signaling Pathway
The production and metabolism of cortisol is a complex process involving multiple enzymatic steps primarily in the adrenal glands and liver. Understanding this pathway is crucial for interpreting the clinical significance of both free cortisol and its metabolites.
Caption: Cortisol Synthesis and Metabolism Pathway.
Experimental Protocols
Accurate and reliable measurement is fundamental to the clinical utility of any biomarker. The current gold standard for the quantification of both free cortisol and this compound in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity[7][8].
Experimental Workflow for Urinary Steroid Profiling by LC-MS/MS
Caption: LC-MS/MS Workflow for Urinary Steroid Analysis.
Detailed Methodological Steps for LC-MS/MS Analysis:
-
Sample Preparation: A 24-hour urine collection is typically used to account for the diurnal variation of cortisol secretion[2]. An aliquot of the collected urine is subjected to an extraction procedure to isolate the steroids and remove interfering substances. This can be achieved through Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[7][8]. For the analysis of conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be included.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their physicochemical properties[7].
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM), which provides high selectivity and allows for accurate quantification[8].
-
Quantification: Stable isotope-labeled internal standards for cortisol and other metabolites are added to the samples at the beginning of the sample preparation process. These internal standards behave similarly to the endogenous analytes during extraction and analysis, allowing for accurate quantification by correcting for any sample loss or matrix effects[6].
Discussion and Future Directions
The measurement of urinary free cortisol by LC-MS/MS is a robust and clinically validated method for assessing adrenal function. It provides a direct measure of the biologically active hormone excreted over a 24-hour period, which is essential for diagnosing conditions of cortisol excess or deficiency[3][4].
The clinical utility of measuring this compound is currently less defined. As a downstream metabolite, its levels are influenced not only by cortisol production but also by the activity of metabolic enzymes, such as 20β-hydroxysteroid dehydrogenase (20β-HSD)[9]. Therefore, the measurement of this compound, particularly as part of a comprehensive steroid panel, could potentially offer additional insights into the overall cortisol metabolism pathway. For instance, altered ratios of this compound to free cortisol or other metabolites might indicate shifts in enzymatic activity that could be relevant in certain disease states.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies evaluating the diagnostic accuracy of urinary this compound versus urinary free cortisol for Cushing's syndrome, adrenal insufficiency, and congenital adrenal hyperplasia are needed.
-
Reference Interval Establishment: Establishing robust, age- and sex-specific reference intervals for urinary this compound is crucial for its clinical interpretation.
-
Correlation with Disease Severity and Treatment Response: Investigating the correlation of this compound levels with the severity of adrenal disorders and their response to therapy could uncover its prognostic or monitoring utility.
References
- 1. Diagnostic accuracy of increased urinary cortisol/cortisone ratio to differentiate ACTH-dependent Cushing's syndrome [pubmed.ncbi.nlm.nih.gov]
- 2. ucsfhealth.org [ucsfhealth.org]
- 3. Urine Free Cortisol in the Diagnosis of Cushing's Syndrome: Is It Worth Doing and, If So, How? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 5. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 8. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Statistical Analysis for Comparing Steroid Metabolite Profiles
For researchers, scientists, and drug development professionals, the accurate comparison of steroid metabolite profiles is crucial for understanding physiological states, disease mechanisms, and the effects of therapeutic interventions. This guide provides an objective comparison of statistical methodologies, supported by experimental data and detailed protocols, to aid in the robust analysis of steroidomics data.
The analysis of steroid hormones, critical regulators of numerous physiological processes, has evolved from single-analyte immunoassays to sophisticated mass spectrometry-based platforms.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for quantifying multiple steroids simultaneously, offering high specificity and low detection limits.[1] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, particularly for urinary steroid profiling, though it often requires more intensive sample preparation.[1][2]
Experimental Workflow for Steroid Metabolite Profiling
A typical steroidomics workflow involves several key steps from sample collection to data analysis. The following diagram illustrates a standard experimental workflow using mass spectrometry.
Detailed Experimental Protocols
Robust and reproducible data are foundational to any statistical comparison. Below are generalized protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
1. Sample Preparation for LC-MS/MS (Serum)
-
Extraction: Steroids are extracted from serum using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4] For LLE, a common method involves the addition of an organic solvent like methyl tert-butyl ether (MTBE) to the serum sample, followed by vortexing and centrifugation to separate the organic and aqueous layers. The organic layer containing the steroids is then collected.
-
Internal Standards: Isotopically labeled internal standards for each target steroid are added to the sample prior to extraction to correct for matrix effects and procedural losses.
-
Reconstitution: The dried extract is reconstituted in a solution compatible with the LC mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.[5]
2. Sample Preparation for GC-MS (Urine)
-
Extraction: Free and conjugated steroids are extracted from urine using SPE.[6]
-
Hydrolysis: As steroids in urine are often conjugated to glucuronide and sulfate moieties, enzymatic hydrolysis (e.g., using β-glucuronidase) is performed to release the free steroids.[2][6]
-
Derivatization: To increase volatility for GC analysis, steroids are derivatized to form methyloxime trimethyl silyl (MO-TMS) ethers.[6]
3. Mass Spectrometry Analysis
-
Liquid Chromatography (LC): The reconstituted sample is injected into an LC system, where steroids are separated on a column (e.g., C18). A gradient of mobile phases is used to elute the steroids at different retention times.
-
Gas Chromatography (GC): The derivatized sample is injected into a GC system, where volatile steroids are separated based on their boiling points and interactions with the column stationary phase.
-
Tandem Mass Spectrometry (MS/MS): The separated steroids are ionized (e.g., by electrospray ionization - ESI for LC-MS or electron ionization - EI for GC-MS) and detected by a tandem mass spectrometer.[3] Targeted analysis often uses multiple reaction monitoring (MRM) for high specificity and sensitivity.[1]
Statistical Analysis: A Comparative Overview
The choice of statistical method depends on the research question, the experimental design, and the nature of the data. Metabolomics data is often high-dimensional, with a larger number of measured variables (metabolites) than samples.
Data Pre-processing
Before statistical analysis, raw data from the mass spectrometer must be processed. This includes peak picking, alignment, and normalization. Normalization is a critical step to account for variations in sample concentration and instrument response.[7] Common normalization techniques include probabilistic quotient normalization (PQN).[7]
The following diagram illustrates the logical flow of statistical analysis for comparing steroid metabolite profiles.
Comparison of Statistical Methods
The following table summarizes common statistical methods used for comparing steroid metabolite profiles.
| Method | Type | Description | Strengths | Limitations | Typical Application |
| Student's t-test / ANOVA | Univariate | Compares the mean of a single metabolite between two (t-test) or more (ANOVA) groups. | Simple to implement and interpret for individual metabolites. | Does not account for correlations between metabolites; risk of false positives with multiple comparisons. | Initial screening for significantly altered individual steroids between experimental groups. |
| Volcano Plot | Visualization | Combines statistical significance (p-value) and magnitude of change (fold change) in a single plot. | Provides a quick visual identification of the most impactful metabolites. | Interpretation can be subjective based on chosen thresholds for p-value and fold change. | Visualizing results from univariate tests to highlight candidate biomarkers. |
| Principal Component Analysis (PCA) | Multivariate (Unsupervised) | Reduces the dimensionality of the data by creating new uncorrelated variables (principal components) that capture the maximum variance. | Identifies inherent clustering and outliers in the data without prior knowledge of the groups. | Can be difficult to interpret the biological meaning of principal components; may not effectively separate groups if inter-group variation is smaller than intra-group variation. | Exploratory data analysis to assess overall data quality, identify outliers, and observe natural clustering of samples. |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Multivariate (Supervised) | A regression-based method that aims to maximize the covariance between the measured metabolites and the class labels (e.g., control vs. treated). | Effective at identifying variables that contribute to the separation between predefined groups. | Prone to overfitting, especially with small sample sizes; requires validation (e.g., permutation testing) to ensure the model is robust. | Biomarker discovery by identifying the steroids that best discriminate between known experimental groups. |
| Hierarchical Clustering Analysis (Heatmap) | Visualization | Groups samples and/or metabolites based on their similarity, often displayed as a heatmap. | Provides a visual representation of the patterns of metabolite expression across samples and groups. | The choice of distance metric and linkage algorithm can significantly affect the results. | Visualizing the expression patterns of significantly altered steroids and the relationships between samples. |
Software and Tools
Several software packages and web-based platforms are available for metabolomics data analysis, including:
-
MetaboAnalyst: A popular web-based tool for a wide range of metabolomics data analysis, including statistical analysis and pathway analysis.[8]
-
Qlucore Omics Explorer: A visualization-based data analysis tool with powerful statistical capabilities.[9]
-
struct: An R/Bioconductor package that provides templates for standardized statistical analysis workflows in metabolomics.[10]
Conclusion
The comparison of steroid metabolite profiles requires a multi-faceted approach, combining robust experimental design and analytical methods with appropriate statistical analysis. While univariate methods are useful for identifying changes in individual steroids, multivariate techniques are essential for understanding the broader patterns and correlations within the complex steroidome. The use of both unsupervised (e.g., PCA) and supervised (e.g., PLS-DA) methods, coupled with rigorous validation, provides a powerful framework for identifying potential biomarkers and gaining insights into the biological mechanisms underlying changes in steroid metabolism.
References
- 1. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Normalization strategies in neonatal steroid metabolomics: a comparative analysis of probabilistic quotient and peer group approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MetaboAnalyst [metaboanalyst.ca]
- 9. Metabolomics data analysis software | Qlucore [qlucore.com]
- 10. New software tools, databases, and resources in metabolomics: updates from 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Beta-Cortol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Beta-Cortol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step approach to the disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, will help mitigate risks and ensure responsible chemical waste management.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₃₆O₅ |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 667-65-2 |
| Physical Description | Solid |
| Solubility | DMSO: 100 mg/mL (271.36 mM) with ultrasonic assistance. Slightly soluble in Ethanol and Methanol. Soluble in Pyridine.[1][2] |
| Storage Temperature | Recommended: -20°C |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to be a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from other chemical waste streams. Do not mix with incompatible materials. Based on general safety data for similar compounds, this compound should be kept away from strong oxidizing agents and acids.[3]
-
Use designated, clearly labeled, and sealed waste containers. The containers should be appropriate for solid chemical waste.
Step 2: Packaging and Labeling
-
Solid Waste: Place solid this compound and contaminated disposable items into a durable, leak-proof container.
-
Liquid Waste: For solutions containing this compound, use a designated, sealed container for liquid chemical waste. Do not pour this compound solutions down the drain.[3][4]
-
Labeling: Clearly label the waste container with "this compound Waste," the approximate quantity, and any other components of the waste mixture. Include the appropriate hazard symbols as required by your institution.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area. This area should be well-ventilated and away from general laboratory traffic.
-
Follow recommended storage conditions. Store at or below the recommended storage temperature of -20°C to maintain stability.[5]
Step 4: Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor. Arrange for the pickup and disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Never dispose of this compound in the regular trash or sewer system. [4] The material should be taken to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.
-
For small spills of solid material, carefully sweep up the powder, avoiding dust formation. [3] Place the swept material into a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent material. Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with soap and water. [3]
-
Report the spill to your laboratory supervisor and EHS department.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting the broader community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
